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  • Product: 2-Amino-4-cyclohexylbutanoic acid
  • CAS: 5428-08-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of 2-Amino-4-cyclohexylbutanoic Acid

Introduction 2-Amino-4-cyclohexylbutanoic acid, a non-proteinogenic amino acid, is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its unique structure, featuring a cyclohexy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-4-cyclohexylbutanoic acid, a non-proteinogenic amino acid, is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its unique structure, featuring a cyclohexyl moiety, imparts distinct physicochemical characteristics that can influence its pharmacokinetic and pharmacodynamic properties in novel therapeutic agents. This guide provides a comprehensive overview of the key physical properties of 2-Amino-4-cyclohexylbutanoic acid, offering both theoretical insights and practical, field-proven methodologies for their determination. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior for its effective application in their work.

This guide will delve into the structural features, stereochemistry, and the resulting physical attributes of 2-Amino-4-cyclohexylbutanoic acid. We will explore its melting and boiling points, solubility profile, and acidity constants (pKa). Furthermore, we will detail the standard analytical techniques used for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each section will not only present the fundamental principles but also provide detailed experimental protocols, empowering researchers to conduct their own analyses with confidence.

Molecular Structure and Stereoisomerism

The foundational physical properties of 2-Amino-4-cyclohexylbutanoic acid are dictated by its molecular structure. It is an alpha-amino acid with a butyl side chain capped by a cyclohexyl ring.

  • Molecular Formula: C₁₀H₁₉NO₂[1][2]

  • Molecular Weight: 185.27 g/mol [3]

The presence of a chiral center at the alpha-carbon (C2) means that 2-Amino-4-cyclohexylbutanoic acid can exist as two enantiomers, (S)-2-Amino-4-cyclohexylbutanoic acid and (R)-2-Amino-4-cyclohexylbutanoic acid, as well as a racemic mixture. The stereochemistry can significantly impact the compound's physical properties, such as its melting point and biological activity.

Identifier Value Source
IUPAC Name 2-Amino-4-cyclohexylbutanoic acidN/A
CAS Number (Racemic) 5428-08-0N/A
CAS Number (S)-enantiomer 116622-38-9[1]
CAS Number (R)-enantiomer 728880-26-0[3]
Molecular Formula C₁₀H₁₉NO₂[1][2]
Molecular Weight 185.27 g/mol [3]

Thermal Properties: Melting and Boiling Points

The melting and boiling points are critical physical properties that provide information about the purity and the strength of intermolecular forces within a crystalline solid or liquid.

Melting Point

The melting point of an amino acid is influenced by the strength of the crystal lattice, which is determined by ionic interactions of the zwitterionic form, hydrogen bonding, and van der Waals forces. For 2-Amino-4-cyclohexylbutanoic acid, the bulky, nonpolar cyclohexyl group will significantly contribute to the van der Waals interactions.

Experimental Protocol for Melting Point Determination:

The determination of a melting point is a standard procedure in organic chemistry, typically performed using a melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the crystalline 2-Amino-4-cyclohexylbutanoic acid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C/minute) as the approximate melting point is approached.

  • Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Causality Behind Experimental Choices:

  • Fine Grinding: Ensures uniform heat distribution throughout the sample.

  • Controlled Heating Rate: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Boiling Point

The boiling point of a compound is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For the (R)-enantiomer of 2-Amino-4-cyclohexylbutanoic acid, a boiling point of 321.4 ± 25.0 °C at 760 mmHg has been reported by some suppliers.[3] It is important to note that amino acids often decompose at or before their boiling points under atmospheric pressure. Therefore, distillation is typically performed under reduced pressure (vacuum distillation) to lower the boiling point and prevent decomposition.

Solubility Profile

The solubility of 2-Amino-4-cyclohexylbutanoic acid in various solvents is a critical parameter for its application in drug formulation, synthesis, and biological assays. As an amino acid, it possesses both a polar, zwitterionic head group (the amino and carboxylic acid functions) and a nonpolar cyclohexylalkyl side chain. This amphipathic nature dictates its solubility behavior.

  • Aqueous Solubility: Due to the presence of the charged amino and carboxyl groups, 2-Amino-4-cyclohexylbutanoic acid is expected to have some solubility in water. However, the large, hydrophobic cyclohexyl group will limit its aqueous solubility compared to amino acids with smaller, polar side chains. The solubility in aqueous solutions is also highly dependent on the pH. At its isoelectric point (pI), the net charge is zero, and the solubility is at its minimum. At pH values above or below the pI, the molecule will carry a net negative or positive charge, respectively, increasing its interaction with polar water molecules and thus its solubility.

  • Organic Solvent Solubility: The nonpolar cyclohexyl side chain suggests that 2-Amino-4-cyclohexylbutanoic acid will have some solubility in organic solvents, particularly polar organic solvents that can interact with the amino acid's polar groups. It is expected to be more soluble in alcohols (e.g., methanol, ethanol) than in nonpolar solvents like hexane.

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method):

This protocol outlines a standard method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Sample Preparation: An excess amount of 2-Amino-4-cyclohexylbutanoic acid is added to a known volume of the solvent of interest (e.g., water, ethanol, buffer at a specific pH) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear, saturated supernatant is carefully removed and its concentration is determined using a suitable analytical method. For an amino acid, this could be HPLC with derivatization, or a colorimetric method like the ninhydrin assay.

  • Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Self-Validating System: To ensure the system has reached equilibrium, samples of the supernatant can be taken at different time points (e.g., 24, 36, and 48 hours). If the measured concentration is consistent across the later time points, it indicates that equilibrium has been achieved.

Acidity and pKa Values

The pKa values of the ionizable groups of an amino acid are fundamental to understanding its charge state at a given pH, which in turn influences its solubility, reactivity, and biological interactions. 2-Amino-4-cyclohexylbutanoic acid has two primary ionizable groups: the α-carboxylic acid group and the α-amino group.

  • pKa₁ (α-COOH): The carboxylic acid group is acidic and will be deprotonated at higher pH values. For most α-amino acids, the pKa of the carboxylic acid group is in the range of 1.8 to 2.4.

  • pKa₂ (α-NH₃⁺): The amino group is basic and will be protonated at lower pH values. The pKa of the protonated α-amino group for most α-amino acids is typically in the range of 8.8 to 11.0.

The isoelectric point (pI) is the pH at which the amino acid has no net charge. For a simple amino acid with two ionizable groups, the pI can be calculated as the average of the two pKa values: pI = (pKa₁ + pKa₂)/2.

Experimental Protocol for pKa Determination (Potentiometric Titration):

Potentiometric titration is a highly accurate and common method for determining the pKa values of weak acids and bases.

Methodology:

  • Solution Preparation: A precise amount of 2-Amino-4-cyclohexylbutanoic acid is dissolved in a known volume of deionized water.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stir bar. The beaker is placed on a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: The pH is plotted against the volume of titrant added. The resulting titration curve will show buffer regions and equivalence points. The pKa values correspond to the pH at the midpoints of the buffering regions (i.e., where half of the ionizable group has been titrated).

Diagram of a Potentiometric Titration Workflow:

Potentiometric_Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve known mass of 2-Amino-4-cyclohexylbutanoic acid in deionized water C Add standardized NaOH in small increments A->C B Calibrate pH meter with standard buffers B->C D Record pH after each addition C->D Equilibrate E Plot pH vs. Volume of NaOH added D->E F Identify equivalence points and buffer regions E->F G Determine pKa values at the midpoints of buffer regions F->G

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 2-Amino-4-cyclohexylbutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the protons in different chemical environments. Key expected signals include:

    • The α-proton (H-2), which will be a multiplet due to coupling with the adjacent protons on C-3.

    • Protons on the cyclohexyl ring, which will likely appear as a complex series of overlapping multiplets in the upfield region (around 1.0-2.0 ppm).

    • Protons on the butanoic acid chain (H-3 and H-4), which will also be multiplets.

    • The protons of the amino group (-NH₂) may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. The labile protons of the carboxylic acid (-COOH) and the protonated amino group (-NH₃⁺) may exchange with solvent protons, sometimes leading to their signals not being observed or being very broad.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule. Expected chemical shifts include:

    • The carbonyl carbon of the carboxylic acid group, which will appear far downfield (around 170-185 ppm).

    • The α-carbon (C-2), which will be in the range of 50-60 ppm.

    • The carbons of the cyclohexyl ring and the butanoic acid chain, which will appear in the upfield aliphatic region (around 20-45 ppm).

Experimental Protocol for NMR Spectroscopy:

Methodology:

  • Sample Preparation: 5-10 mg of 2-Amino-4-cyclohexylbutanoic acid is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. The ¹H and ¹³C NMR spectra are then acquired using standard pulse sequences.

  • Data Processing and Interpretation: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The chemical shifts, integration (for ¹H NMR), and coupling patterns are analyzed to elucidate the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 2-Amino-4-cyclohexylbutanoic acid, key expected absorption bands include:

  • O-H stretch (of COOH): A very broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch (of NH₂ or NH₃⁺): A medium intensity band (or bands) in the region of 3000-3500 cm⁻¹. This may overlap with the O-H stretch.

  • C-H stretch (aliphatic): Strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[5]

  • C=O stretch (of COOH): A strong, sharp band around 1700-1725 cm⁻¹.[6]

  • N-H bend (of NH₂ or NH₃⁺): A medium intensity band around 1500-1650 cm⁻¹.

  • C-O stretch (of COOH): A medium intensity band around 1210-1320 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy (Attenuated Total Reflectance - ATR):

Methodology:

  • Sample Preparation: A small amount of the solid 2-Amino-4-cyclohexylbutanoic acid is placed directly onto the ATR crystal.

  • Data Acquisition: The sample is pressed against the crystal using a pressure clamp, and the infrared spectrum is recorded.

  • Data Interpretation: The positions and shapes of the absorption bands are correlated with known vibrational frequencies of functional groups to confirm the molecular structure.

Diagram of Spectroscopic Analysis Workflow:

Spectroscopic_Analysis cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Output & Interpretation Sample 2-Amino-4-cyclohexylbutanoic acid NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration -> C-H Framework NMR->NMR_Data FTIR_Data Vibrational Frequencies -> Functional Groups FTIR->FTIR_Data MS_Data Mass-to-Charge Ratio, Fragmentation Pattern -> Molecular Weight & Structure MS->MS_Data

Caption: Workflow for Spectroscopic Characterization.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule. It also provides structural information through the analysis of fragmentation patterns.

  • Molecular Ion Peak: In the mass spectrum, the molecular ion peak (M⁺ or [M+H]⁺ depending on the ionization method) will correspond to the molecular weight of 2-Amino-4-cyclohexylbutanoic acid (185.27).

  • Fragmentation Pattern: The fragmentation of amino acids in the mass spectrometer is often predictable. Common fragmentation pathways include the loss of the carboxylic acid group (as COOH or CO₂), and cleavage of the side chain. The cyclohexyl group may also undergo fragmentation. Analysis of these fragments can help to confirm the structure of the molecule.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):

Methodology:

  • Sample Preparation: A dilute solution of 2-Amino-4-cyclohexylbutanoic acid is prepared in a suitable solvent (e.g., a mixture of water and methanol with a small amount of formic acid to promote protonation).

  • Infusion: The solution is infused into the electrospray ionization source of the mass spectrometer.

  • Ionization and Mass Analysis: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the key physical properties of 2-Amino-4-cyclohexylbutanoic acid. While specific experimental data for this compound is not extensively published, the principles and methodologies outlined herein provide a robust foundation for its characterization. For researchers and drug development professionals, a thorough understanding of these properties is paramount for predicting the behavior of this molecule in both chemical and biological systems, ultimately enabling its successful application in the design of novel therapeutics. The provided protocols, grounded in established analytical chemistry, offer a clear path for obtaining the necessary data to drive research and development forward.

References

  • D-Homophenylalanine | C10H13NO2 | CID 6950302. PubChem. Available at: [Link]

  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy. JenaLib. Available at: [Link]

  • Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. IntechOpen. Available at: [Link]

  • Fourier Transform Infrared Spectroscopic Analysis of Protein Secondary Structures. Available at: [Link]

  • FTIR Analysis of Protein Structure. Available at: [Link]

  • Ch27 pKa and pI values. Chemistry - University of Calgary. Available at: [Link]

  • (S)-2-Amino-4-cyclohexylbutanoic acid | CAS 116622-38-9. American Elements. Available at: [Link]

Sources

Exploratory

The Biological Activity of 2-Amino-4-cyclohexylbutanoic Acid: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive overview of the biological activity of the non-proteinogenic amino acid, 2-Amino-4-cyclohexylbutanoic acid. Synthesizing current scientific understanding, this docum...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the biological activity of the non-proteinogenic amino acid, 2-Amino-4-cyclohexylbutanoic acid. Synthesizing current scientific understanding, this document delves into its primary known molecular interaction: the inhibition of carboxypeptidase A (CPA). We will explore the mechanistic basis for this inhibition, the critical role of stereochemistry, and the established experimental methodologies for characterizing its activity. Furthermore, this guide will discuss the potential therapeutic applications of carboxypeptidase A inhibitors, contextualizing the relevance of compounds like 2-Amino-4-cyclohexylbutanoic acid in drug discovery and development. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, medicinal chemistry, and drug development.

Introduction: The Significance of Non-Proteinogenic Amino Acids in Drug Discovery

The repertoire of the twenty proteinogenic amino acids forms the fundamental basis of protein structure and function. However, the chemical space beyond these canonical building blocks, populated by non-proteinogenic amino acids, offers a vast and fertile ground for the discovery of novel therapeutics. These unique amino acids, such as 2-Amino-4-cyclohexylbutanoic acid, can confer advantageous properties to parent molecules, including enhanced metabolic stability, constrained conformations, and novel pharmacophoric features that can lead to high-affinity and selective interactions with biological targets. 2-Amino-4-cyclohexylbutanoic acid, with its distinctive cyclohexylaliphatic side chain, serves as a compelling case study in the exploration of these synthetic amino acids as modulators of enzyme activity.

Carboxypeptidase A: The Primary Biological Target

Carboxypeptidase A (CPA), a zinc-containing metalloprotease, is the principal and most well-characterized biological target of 2-Amino-4-cyclohexylbutanoic acid.[1] CPA is a digestive enzyme that catalyzes the hydrolysis of the C-terminal peptide bond of proteins and peptides, demonstrating a preference for residues with aromatic or branched aliphatic side chains.[1][2] Beyond its role in digestion, CPA and related carboxypeptidases are implicated in a variety of physiological and pathological processes, including cancer progression, cardiovascular regulation, and neurodegeneration.[3][4][5][6]

The Active Site and Catalytic Mechanism of Carboxypeptidase A

The active site of CPA is a well-defined cleft containing a catalytic zinc (Zn²⁺) ion coordinated by amino acid residues.[7] The catalytic mechanism is believed to proceed through a general-base pathway where the zinc-bound water molecule is activated for nucleophilic attack on the scissile carbonyl carbon of the substrate's C-terminal peptide bond. This attack forms a tetrahedral intermediate, which is stabilized by interactions with the zinc ion and other active site residues.[1] The subsequent collapse of this intermediate leads to the cleavage of the peptide bond.

2-Amino-4-cyclohexylbutanoic Acid as a Transition-State Analog Inhibitor

The inhibitory activity of 2-Amino-4-cyclohexylbutanoic acid against CPA is predicated on its structural resemblance to the natural substrates of the enzyme and its ability to mimic the tetrahedral transition state of the peptide hydrolysis reaction.

Mechanism of Inhibition

As a transition-state analog, 2-Amino-4-cyclohexylbutanoic acid is thought to bind to the active site of CPA with a higher affinity than the substrate itself. The rationale behind this is that enzymes have a higher affinity for the transition state of a reaction than for the ground state of the substrate. By mimicking this high-energy intermediate, transition-state analogs can act as potent inhibitors.

The proposed mechanism involves the coordination of the carboxylate group of 2-Amino-4-cyclohexylbutanoic acid to the active site zinc ion, mimicking the interaction of the substrate's carbonyl oxygen. The amino group and the cyclohexyl side chain are expected to occupy the S1' subsite, which accommodates the C-terminal residue of the substrate. The cyclohexyl group, being a bulky aliphatic moiety, likely provides favorable hydrophobic interactions within this pocket.

Diagram: Proposed Binding of 2-Amino-4-cyclohexylbutanoic Acid to the Active Site of Carboxypeptidase A

G cluster_cpa Carboxypeptidase A Active Site cluster_inhibitor 2-Amino-4-cyclohexylbutanoic Acid Zn Zn²⁺ Glu270 Glu270 Arg145 Arg145 S1_pocket S1' Specificity Pocket (Hydrophobic) Carboxylate COO⁻ Carboxylate->Zn Coordination Carboxylate->Arg145 Ionic Interaction Amino NH₃⁺ Amino->Glu270 Hydrogen Bond Cyclohexyl Cyclohexyl Side Chain Cyclohexyl->S1_pocket Hydrophobic Interaction

Caption: Proposed interactions of 2-Amino-4-cyclohexylbutanoic acid within the active site of Carboxypeptidase A.

Stereospecificity of Inhibition

Due to the chiral nature of the active site of CPA, it is highly probable that the inhibition by 2-Amino-4-cyclohexylbutanoic acid is stereospecific. The (S) and (R) enantiomers of this amino acid will likely exhibit different binding affinities and, consequently, different inhibitory potencies. Typically, for amino acid-based inhibitors of proteases, one enantiomer demonstrates significantly higher activity than the other. Determining the stereochemical preference for CPA inhibition is a critical aspect of its biological characterization.

Experimental Protocols for Characterizing Biological Activity

The following section details the key experimental workflows for assessing the biological activity of 2-Amino-4-cyclohexylbutanoic acid.

Synthesis of Enantiopure (S)- and (R)-2-Amino-4-cyclohexylbutanoic Acid

The synthesis of enantiomerically pure non-proteinogenic amino acids is a fundamental prerequisite for studying their stereospecific biological activities. Several synthetic strategies can be employed, often involving asymmetric synthesis or the resolution of a racemic mixture.

Exemplary Synthetic Approach (Asymmetric Synthesis):

A common strategy involves the alkylation of a chiral glycine enolate equivalent.[8][9]

  • Preparation of Chiral Glycine Template: Start with a commercially available chiral auxiliary, for example, a derivative of camphor or a chiral oxazolidinone, and couple it to glycine to form a chiral glycine template.

  • Enolate Formation: Treat the chiral glycine template with a strong base, such as lithium diisopropylamide (LDA), at low temperature to generate the corresponding enolate.

  • Asymmetric Alkylation: React the enolate with a suitable electrophile, in this case, a 1-bromo-2-cyclohexylethane, to introduce the cyclohexylethyl side chain. The chiral auxiliary directs the alkylation to one face of the enolate, leading to the formation of one diastereomer in excess.

  • Purification: Separate the desired diastereomer by chromatography or crystallization.

  • Deprotection and Cleavage: Remove the chiral auxiliary and any protecting groups to yield the enantiomerically pure (S)- or (R)-2-Amino-4-cyclohexylbutanoic acid. The choice of chiral auxiliary will determine which enantiomer is predominantly formed.

  • Characterization: Confirm the structure and enantiomeric purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC.

Diagram: General Workflow for Asymmetric Synthesis

G start Chiral Glycine Template enolate Enolate Formation (Base Treatment) start->enolate alkylation Asymmetric Alkylation (with Cyclohexylethyl Halide) enolate->alkylation diastereomer Diastereomeric Mixture alkylation->diastereomer purification Purification (Chromatography/Crystallization) diastereomer->purification pure_diastereomer Pure Diastereomer purification->pure_diastereomer deprotection Deprotection & Cleavage pure_diastereomer->deprotection final_product Enantiopure 2-Amino-4- cyclohexylbutanoic Acid deprotection->final_product

Caption: A simplified workflow for the asymmetric synthesis of enantiopure 2-Amino-4-cyclohexylbutanoic acid.

In Vitro Inhibition Assay of Carboxypeptidase A

The inhibitory potency of 2-Amino-4-cyclohexylbutanoic acid against CPA can be determined using a continuous spectrophotometric assay.

Materials:

  • Bovine pancreatic Carboxypeptidase A (commercially available)

  • Substrate: N-(4-Methoxyphenylazoformyl)-L-phenylalanine (MocAc-Phe) or Hippuryl-L-phenylalanine

  • Inhibitor: (S)- and (R)-2-Amino-4-cyclohexylbutanoic acid

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Solutions: Prepare stock solutions of CPA, the substrate, and the inhibitor in the assay buffer.

  • Assay Setup: In a microplate or cuvette, combine the assay buffer, a fixed concentration of CPA, and varying concentrations of the inhibitor.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for binding equilibrium to be reached.

  • Initiate Reaction: Add the substrate to the mixture to start the enzymatic reaction.

  • Monitor Reaction: Monitor the change in absorbance over time at the appropriate wavelength (e.g., 340 nm for MocAc-Phe). The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Plot the initial reaction rates against the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay at multiple substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate graphical methods (e.g., Lineweaver-Burk plot) or non-linear regression analysis.

Table 1: Representative Data for CPA Inhibition Assay

Inhibitor Concentration (µM)Initial Rate (ΔAbs/min)% Inhibition
00.1000
0.10.08515
10.06040
100.03070
1000.01090

Note: This is hypothetical data for illustrative purposes.

Potential Therapeutic Applications of Carboxypeptidase A Inhibitors

The development of potent and selective inhibitors of carboxypeptidases has significant therapeutic potential across various disease areas.

Cancer Therapy

Certain carboxypeptidases, such as CPA4, are overexpressed in various cancers and are associated with tumor progression, metastasis, and drug resistance.[4] Inhibitors of these enzymes could therefore represent a novel class of anti-cancer agents. Additionally, carboxypeptidase inhibitors are being explored in antibody-directed enzyme prodrug therapy (ADEPT), where an antibody targets an enzyme to a tumor site to activate a co-administered prodrug.[10]

Cardiovascular Disease

Carboxypeptidases are involved in the regulation of vasoactive peptides, such as angiotensins.[11][12] Inhibition of specific carboxypeptidases could offer a therapeutic strategy for managing cardiovascular conditions like hypertension and heart failure. For instance, inhibitors of cathepsin A have shown cardioprotective effects in preclinical models of myocardial infarction.[3]

Neurodegenerative and Neurological Disorders

Carboxypeptidases play a role in the processing of neuropeptides and are implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's disease and other neurological conditions.[5][6][13] Modulating the activity of specific carboxypeptidases in the central nervous system could be a therapeutic avenue for these disorders.

Conclusion and Future Directions

2-Amino-4-cyclohexylbutanoic acid represents a valuable chemical entity for probing the biological function of carboxypeptidase A and for serving as a lead compound in the development of novel therapeutics. Its unique cyclohexyl side chain offers a distinct structural feature for exploring the hydrophobic S1' pocket of CPA.

Future research in this area should focus on several key aspects:

  • Quantitative Inhibitory Potency: The determination of the IC₅₀ and Ki values for both the (S) and (R) enantiomers of 2-Amino-4-cyclohexylbutanoic acid against CPA is of paramount importance to quantify its inhibitory activity and stereoselectivity.

  • Structural Biology: Obtaining a high-resolution crystal structure of CPA in complex with each enantiomer would provide definitive evidence of the binding mode and the molecular basis for any observed stereospecificity.

  • Selectivity Profiling: Assessing the inhibitory activity of 2-Amino-4-cyclohexylbutanoic acid against a panel of related metalloproteases is crucial to determine its selectivity profile.

  • In Vivo Efficacy: Preclinical studies in relevant animal models of cancer, cardiovascular disease, or neurological disorders are necessary to evaluate the therapeutic potential of this compound.

By systematically addressing these research questions, the scientific community can fully elucidate the biological activity of 2-Amino-4-cyclohexylbutanoic acid and harness its potential for the development of next-generation enzyme inhibitors.

References

  • Hofmann, U. et al. (2016). Cathepsin A inhibition attenuates myocardial infarction-induced heart failure on the functional and proteomic levels. Journal of Translational Medicine, 14(1), 1-14. [Link]

  • Abdel-Magid, A. F. (2025). Carboxypeptidase A4: A Biomarker for Cancer Aggressiveness and Drug Resistance. PMC. [Link]

  • Denis, C. J., & Lambeir, A. M. (2017). Discovery of Mechanism-Based Inactivators for Human Pancreatic Carboxypeptidase A from a Focused Synthetic Library. ACS Medicinal Chemistry Letters. [Link]

  • Fricker, L. D. (2020). Carboxypeptidases in disease: Insights from peptidomic studies. PMC. [Link]

  • Cheng, Y. et al. (2025). Neurotrophic Factor-α1/carboxypeptidase E regulates critical protein networks to rescue neurodegeneration, defective synaptogenesis and impaired autophagy in Alzheimer's Disease mice. PMC. [Link]

  • Campbell, D. J. (2004). Evidence against a major role for angiotensin converting enzyme-related carboxypeptidase (ACE2) in angiotensin peptide metabolism in the human coronary circulation. Journal of Hypertension, 22(10), 1971-1979. [Link]

  • Vickers, C. et al. (2008). Distinct roles for angiotensin-converting enzyme 2 and carboxypeptidase A in the processing of angiotensins within the murine heart. Hypertension, 51(5), 1308-1314. [Link]

  • Kubler, D. et al. (2024). Mode of Metal Ligation Governs Inhibition of Carboxypeptidase A. MDPI. [Link]

  • Wikipedia. (n.d.). Carboxypeptidase A inhibitor. Wikipedia. [Link]

  • Selvaraji, S. et al. (2022). Neurotrophic Factor-α1/Carboxypeptidase E Functions in Neuroprotection and Alleviates Depression. Frontiers in Molecular Neuroscience. [Link]

  • Al-Mansoori, L. et al. (2020). In vitro studies on CNGRC-CPG2 fusion proteins for ligand-directed enzyme prodrug therapy for targeted cancer therapy. Oncotarget, 11(6), 621-635. [Link]

  • Sorokina, O. et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4496. [Link]

  • Gutierrez, O. et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Journal of the American Chemical Society, 143(30), 11483-11490. [Link]

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  • Chung, S. J. et al. (2001). Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity. The Journal of Organic Chemistry, 66(19), 6462-6471. [Link]

  • Kim, J. et al. (2007). Synthesis of enantiopure (S)-2-hydroxyphenylbutanoic acid using novel hydroxy acid dehydrogenase from Enterobacter sp. BK2K. Applied and Environmental Microbiology, 73(12), 3845-3850. [Link]

  • Lewis, C. A., & Wolfenden, R. (1980). Inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues. Biochemistry, 19(15), 3467-3473. [Link]

  • Kim, D. H. (2004). Chemistry-based Design of Inhibitors for Carboxypeptidase A. Current Topics in Medicinal Chemistry, 4(12), 1217-1226. [Link]

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  • Taylor & Francis. (n.d.). Carboxypeptidase A – Knowledge and References. Taylor & Francis. [Link]

  • Grembecka, J. et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 28(3), 1435. [Link]

  • Forró, E. (2018). Scheme 42. Synthesis of enantiopure b 3-amino acid derivatives by... ResearchGate. [Link]

  • Wikipedia. (n.d.). Carboxypeptidase. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2R)-. PubChem. [Link]

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  • ResearchGate. (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. ResearchGate. [Link]

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Foundational

potential therapeutic applications of 2-Amino-4-cyclohexylbutanoic acid

An In-Depth Technical Guide to the Potential Therapeutic Applications of 2-Amino-4-cyclohexylbutanoic Acid Abstract 2-Amino-4-cyclohexylbutanoic acid, a non-proteinogenic amino acid, represents a compelling scaffold for...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Therapeutic Applications of 2-Amino-4-cyclohexylbutanoic Acid

Abstract

2-Amino-4-cyclohexylbutanoic acid, a non-proteinogenic amino acid, represents a compelling scaffold for modern drug discovery. While direct therapeutic applications of this specific molecule are not yet established, its structural characteristics—namely the incorporation of a bulky, lipophilic cyclohexyl group into an amino acid framework—offer significant potential for the development of novel therapeutics. This guide synthesizes field-proven insights from medicinal chemistry and drug development to explore the rationale for its therapeutic interest, propose potential molecular targets and disease indications, and provide a comprehensive workflow for its investigation. We will delve into the strategic advantages conferred by unnatural amino acids in peptide and small molecule design, with a focus on enhancing potency, selectivity, and pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical matter in their therapeutic programs.

Introduction: The Emerging Role of Unnatural Amino Acids in Drug Discovery

The 20 proteinogenic amino acids form the fundamental alphabet of biology. However, the universe of chemical diversity extends far beyond this canonical set. Unnatural amino acids (UAAs), which number in the thousands, are increasingly recognized as powerful tools in medicinal chemistry.[1] Their incorporation into peptides or use as scaffolds for small molecules can dramatically alter pharmacological profiles and physicochemical properties.[1] By moving beyond nature's toolkit, we can introduce novel side chains, conformational constraints, and metabolic stabilization points that are inaccessible with standard amino acids.

2-Amino-4-cyclohexylbutanoic acid (also known as L-Homocyclohexylalanine) is one such UAA. Its structure is characterized by a cyclohexane ring extending from the gamma carbon of an aminobutanoic acid backbone. This seemingly simple modification has profound implications for molecular design, offering a unique combination of lipophilicity and conformational rigidity that can be exploited to enhance interactions with biological targets.

PropertyValueReference
IUPAC Name (2S)-2-amino-4-cyclohexylbutanoic acid[2]
Synonyms (S)-2-Amino-4-Cyclohexyl Butanoic Acid, L-Homocyclohexyl Alanine[2][3]
CAS Number 116622-38-9[2]
Molecular Formula C10H19NO2[2][4]
Molecular Weight 185.26 g/mol [4]

Rationale for Therapeutic Interest: The Strategic Advantage of the Cyclohexyl Moiety

The cyclohexyl group is not merely a passive, space-filling element. Its incorporation into a molecular scaffold is a deliberate strategy to modulate several key drug-like properties:

  • Enhanced Lipophilicity: The non-polar nature of the cyclohexane ring increases the overall lipophilicity of the molecule. This can improve membrane permeability and facilitate entry into cells or across the blood-brain barrier.[1] Furthermore, it allows for favorable hydrophobic interactions within the binding pockets of target proteins, which can significantly increase binding affinity.

  • Improved Metabolic Stability: The aliphatic cyclohexane ring is generally more resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) compared to more reactive functional groups. Incorporating this moiety can therefore increase the half-life of a drug.

  • Conformational Rigidity and Target Selectivity: The defined three-dimensional structure of the cyclohexyl ring can pre-organize the molecule into a conformation that is favorable for binding to a specific target. This can lead to higher potency and, critically, greater selectivity against off-target proteins, thereby reducing the potential for side effects. For instance, the deliberate inclusion of a cyclohexyl moiety was a key design element in the development of novel and selective Cyclin-Dependent Kinase 12 (CDK12) inhibitors.[5]

Potential Therapeutic Targets and Applications

Based on the established roles of similar cyclohexyl-containing molecules and UAAs in drug discovery, we can hypothesize several promising therapeutic avenues for 2-Amino-4-cyclohexylbutanoic acid, either as a standalone agent or as a building block.

Enzyme Inhibition: A Scaffold for Potent and Selective Modulators

Many enzymes feature deep, hydrophobic pockets in their active or allosteric sites. The cyclohexyl group of 2-Amino-4-cyclohexylbutanoic acid is ideally suited to occupy such pockets.

  • Potential Targets:

    • Proteases: The incorporation of D-cyclohexylalanine has been shown to enhance binding to the S2 pocket of the SARS-CoV-2 main protease (Mpro).[1]

    • Kinases: Kinase inhibitors often target the ATP-binding pocket, which has distinct hydrophobic regions. The cyclohexyl group could serve as an anchor to improve inhibitor residence time.

    • Aminopeptidases: A series of cyclohexyl acid inhibitors were recently optimized for Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), a key target in cancer immunotherapy and autoimmune disease.[6] These inhibitors bind to an allosteric regulatory site, demonstrating the versatility of this chemical motif.[6]

The diagram below illustrates a hypothetical mechanism where a derivative of 2-Amino-4-cyclohexylbutanoic acid acts as an allosteric inhibitor, a strategy successfully employed for targets like ERAP1.[6]

Allosteric_Inhibition cluster_0 Enzyme Regulation cluster_1 Conformational Change Enzyme Enzyme Active Site Allosteric Site Product Product Enzyme:active->Product Catalyzes Enzyme_Inactive Inactive Enzyme Inactive Active Site Allosteric Site Enzyme->Enzyme_Inactive Substrate Substrate Substrate->Enzyme:active Binds Inhibitor 2-Amino-4-cyclohexylbutanoic acid Derivative Inhibitor->Enzyme:allo Binds to Allosteric Site Inhibitor_Bound Inhibitor

Caption: Hypothetical allosteric inhibition pathway for an enzyme by a derivative of 2-Amino-4-cyclohexylbutanoic acid.

Peptide-Based Therapeutics: Enhancing Potency and Stability

The substitution of natural amino acids with UAAs like 2-Amino-4-cyclohexylbutanoic acid can transform a peptide's therapeutic potential.

  • Opioid Receptor Modulation: The opioid peptide TIPP was modified with a β-methyl-cyclohexylalanine (a close analog) to create highly potent and selective δ opioid antagonists.[7] This highlights the power of this scaffold in fine-tuning receptor selectivity and functional activity (agonist vs. antagonist).

  • Antimicrobial Peptides (AMPs): The efficacy of AMPs is often limited by their susceptibility to proteolysis. Incorporating UAAs can enhance stability. Furthermore, modifying AMPs with fatty acids, such as 2-aminooctanoic acid, has been shown to improve antimicrobial activity up to 16-fold.[8] The lipophilic cyclohexyl side chain of our lead compound could similarly enhance membrane disruption of bacterial cells.

A Proposed Research Workflow for Therapeutic Validation

For any researcher or drug discovery team, a structured approach is necessary to validate the therapeutic potential of a novel chemical entity. The following workflow provides a logical progression from initial hypothesis to preclinical evaluation.

Research_Workflow cluster_Target Phase 1: Target Identification & In Silico Analysis cluster_InVitro Phase 2: In Vitro Validation cluster_SAR Phase 3: Lead Optimization cluster_InVivo Phase 4: Preclinical Evaluation Target_ID Target Hypothesis Generation (e.g., Kinase, Protease) Docking Computational Docking of Compound into Target Site Target_ID->Docking Binding_Assay Biochemical Binding Assay (e.g., SPR, ITC) Docking->Binding_Assay Enzyme_Assay Enzymatic Activity Assay (Determine IC50) Binding_Assay->Enzyme_Assay Cell_Assay Cell-Based Functional Assay (e.g., Proliferation, Signaling) Enzyme_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) - Synthesize Analogs - Test in Assays Cell_Assay->SAR ADME In Vitro ADME/Tox Profiling (Metabolic Stability, Cytotoxicity) SAR->ADME PK Pharmacokinetics (PK) Studies in Animal Models ADME->PK Efficacy In Vivo Efficacy Study (Disease Model) PK->Efficacy

Caption: A structured workflow for investigating the therapeutic potential of 2-Amino-4-cyclohexylbutanoic acid.

Detailed Experimental Protocol: In Vitro Enzymatic Inhibition Assay

This protocol provides a template for assessing the inhibitory activity of 2-Amino-4-cyclohexylbutanoic acid or its derivatives against a chosen enzyme target (e.g., a protease).

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • Purified recombinant target enzyme.

  • Fluorogenic or chromogenic enzyme substrate.

  • Assay buffer (optimized for enzyme activity).

  • Test compound (2-Amino-4-cyclohexylbutanoic acid) dissolved in DMSO.

  • Positive control inhibitor (known inhibitor of the enzyme).

  • Negative control (DMSO vehicle).

  • 384-well microplate, black (for fluorescence) or clear (for absorbance).

  • Plate reader capable of fluorescence or absorbance measurements.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions). This will be the compound plate.

  • Assay Plate Setup:

    • Using a liquid handler or multichannel pipette, transfer a small volume (e.g., 1 µL) of the serially diluted compounds from the compound plate to the assay plate.

    • Include wells for the positive control (known inhibitor) and negative control (DMSO only).

  • Enzyme Addition:

    • Dilute the enzyme to its optimal working concentration (e.g., 2X final concentration) in cold assay buffer.

    • Add the diluted enzyme solution to all wells of the assay plate except for the "no enzyme" control wells. Let the plate incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation:

    • Prepare the substrate solution at its working concentration (e.g., 2X final concentration, typically at or below its Km value) in assay buffer.

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Data Acquisition:

    • Immediately place the plate in the plate reader.

    • Measure the signal (fluorescence or absorbance) kinetically over a set period (e.g., 30-60 minutes) at a constant temperature.

  • Data Analysis:

    • For each concentration, calculate the initial reaction velocity (rate of signal change).

    • Normalize the rates relative to the controls: % Inhibition = 100 * (1 - (Rate_Test - Rate_Blank) / (Rate_DMSO - Rate_Blank)).

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

2-Amino-4-cyclohexylbutanoic acid stands as a promising, yet underexplored, building block for the next generation of therapeutics. While this guide has focused on its potential in enzyme inhibition and peptide modification, its utility could extend to other areas, such as PROTACs, molecular glues, and as a chiral building block in complex natural product synthesis.[2] The strategic incorporation of its unique lipophilic and conformationally constrained side chain offers a clear path to enhancing the drug-like properties of new chemical entities.[1] The next critical step is for researchers to apply the systematic workflows outlined herein to unlock the full therapeutic potential of this versatile molecule.

References

  • Benchchem. (n.d.). (2S)-2-Amino-4-cyclopropyl-4-oxobutanoic Acid.
  • Fluorochem. (n.d.). (S)-2-AMINO-4-CYCLOHEXYL BUTANOIC ACID (CAS 116622-38-9).
  • Singh, Y., & Sharma, R., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
  • Tanimori, S., & Imada, T., et al. (2018). Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. ACS Publications.
  • American Elements. (n.d.). (S)-2-Amino-4-cyclohexylbutanoic acid.
  • ChemScene. (n.d.). 2-Amino-4-cyclohexylbutanoic acid.
  • Scott, H. A., & St. Denis, J. D., et al. (2024). Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design. PMC.
  • ResearchGate. (n.d.). Geminally disubstituted a-and b-amino acids containing a cyclohexyl side chain.
  • Toth, G., & Marmai, K., et al. (2006). β-Methyl Substitution of Cyclohexylalanine in Dmt-Tic-Cha-Phe Peptides Results in Highly Potent δ Opioid Antagonists. Journal of Medicinal Chemistry (ACS Publications).
  • O'Connor, K. E., & Jovanovic, P., et al. (2025). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. ResearchGate.

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Exploratory

The Aliphatic Frontier: A Technical Guide to 2-Amino-4-cyclohexylbutanoic Acid for Advanced Protein Engineering

A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of protein engineering and drug discovery, the expansion of the genetic code...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of protein engineering and drug discovery, the expansion of the genetic code to include non-canonical amino acids (ncAAs) has unlocked unprecedented opportunities. By moving beyond the 20 canonical building blocks, scientists can now install novel chemical functionalities into proteins, thereby fine-tuning their structure, function, and therapeutic potential. This guide focuses on a particularly intriguing ncAA: 2-Amino-4-cyclohexylbutanoic acid. Its bulky, hydrophobic cyclohexyl moiety offers a unique tool for modulating protein properties, from enhancing metabolic stability to influencing protein-protein interactions.

This technical guide provides a comprehensive overview of the principles and practical methodologies for utilizing 2-Amino-4-cyclohexylbutanoic acid as a tool for sophisticated protein engineering. We will delve into its synthesis, the development of the necessary biosynthetic machinery for its genetic encoding, detailed protocols for its incorporation into proteins in both cellular and cell-free systems, and the analytical techniques required to characterize the resulting engineered proteins.

The Rationale for an Aliphatic ncAA: Why 2-Amino-4-cyclohexylbutanoic Acid?

The incorporation of ncAAs with bulky, hydrophobic side chains like the cyclohexyl group of 2-Amino-4-cyclohexylbutanoic acid is a strategic choice for several key applications in protein design and drug development. The rationale behind its use is rooted in its potential to confer advantageous properties to peptides and proteins.

  • Enhanced Metabolic Stability: The cyclohexyl group can act as a steric shield, protecting the peptide backbone from proteolytic degradation. This increased resistance to enzymatic cleavage can significantly prolong the in vivo half-life of peptide-based therapeutics.

  • Modulation of Protein-Protein Interactions: The hydrophobicity and rigidity of the cyclohexyl moiety can be leveraged to enhance binding affinity and selectivity at protein-protein interfaces. It can fill hydrophobic pockets in target receptors, leading to more potent and specific biological activity.

  • Induction of Specific Secondary Structures: The conformational constraints imposed by the bulky side chain can influence the local secondary structure of a peptide or protein. This can be used to stabilize desired conformations, such as β-turns or helical structures, which are often critical for biological function.

Synthesis of 2-Amino-4-cyclohexylbutanoic Acid: A Practical Approach

The successful incorporation of any ncAA begins with its efficient and stereochemically pure synthesis. While numerous methods exist for the asymmetric synthesis of non-canonical amino acids, a common and effective strategy for 2-Amino-4-cyclohexylbutanoic acid involves the alkylation of a chiral glycine enolate equivalent. This approach allows for the introduction of the cyclohexylethyl side chain with good stereocontrol.

A generalized, yet robust, synthetic protocol is outlined below. This method employs a recyclable chiral auxiliary to guide the stereoselective alkylation of a glycine Schiff base.

Experimental Protocol: Asymmetric Synthesis of (S)-2-Amino-4-cyclohexylbutanoic Acid

Materials:

  • Nickel(II) nitrate hexahydrate

  • Glycine

  • (S)-2-N-(N'-benzylprolyl)aminobenzophenone (chiral auxiliary)

  • 1-(2-bromoethyl)cyclohexane

  • Potassium hydroxide

  • Methanol

  • Hydrochloric acid

  • Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate

Procedure:

  • Formation of the Ni(II) Complex:

    • In a round-bottom flask, dissolve Ni(NO₃)₂·6H₂O, glycine, and the chiral auxiliary in methanol.

    • Add a solution of KOH in methanol dropwise to the mixture.

    • Stir the reaction mixture at room temperature until the formation of the deep red Ni(II) complex of the glycine Schiff base is complete.

  • Alkylation:

    • To the solution of the Ni(II) complex, add 1-(2-bromoethyl)cyclohexane.

    • Stir the reaction mixture at room temperature until the alkylation is complete, as monitored by TLC.

  • Decomplexation and Chiral Auxiliary Recovery:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a mixture of DCM and water.

    • Acidify the aqueous layer with HCl to pH ~2.

    • Separate the organic layer, which contains the chiral auxiliary. The auxiliary can be purified and recycled.

    • The aqueous layer contains the crude 2-Amino-4-cyclohexylbutanoic acid.

  • Fmoc Protection:

    • To the aqueous solution of the amino acid, add a solution of sodium bicarbonate to adjust the pH to ~9.

    • Add a solution of Fmoc-OSu in dioxane.

    • Stir the reaction at room temperature overnight.

    • Acidify the reaction mixture with HCl to pH ~2 and extract with EtOAc.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude Fmoc-protected amino acid by silica gel chromatography using a gradient of hexanes and EtOAc to yield the pure product.

Genetic Encoding of 2-Amino-4-cyclohexylbutanoic Acid: Engineering the Translational Machinery

The site-specific incorporation of 2-Amino-4-cyclohexylbutanoic acid into a protein requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. This pair functions independently of the host cell's endogenous aaRS/tRNA pairs and is engineered to recognize the ncAA and a unique codon, typically the amber stop codon (UAG). The pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species is a particularly versatile platform for evolving new aaRS specificities due to its promiscuous active site.

Workflow for Directed Evolution of a Specific PylRS Variant

The following workflow outlines the steps to engineer a PylRS variant that specifically recognizes 2-Amino-4-cyclohexylbutanoic acid.

Directed_Evolution_Workflow cluster_0 Library Generation cluster_1 Selection System cluster_2 Isolation and Characterization PylRS_Gene Wild-type PylRS Gene Mutagenesis Error-prone PCR or Site-directed Mutagenesis PylRS_Gene->Mutagenesis PylRS_Library Library of PylRS Mutants Mutagenesis->PylRS_Library E_coli_Host E. coli Host Strain PylRS_Library->E_coli_Host Positive_Selection Positive Selection: Growth in presence of ncAA E_coli_Host->Positive_Selection Reporter_Gene Reporter Gene with Amber Codon (e.g., GFP-Y39TAG) Reporter_Gene->E_coli_Host Negative_Selection Negative Selection: Growth in absence of ncAA (Counter-selection gene, e.g., barnase) Positive_Selection->Negative_Selection Isolate_Clones Isolate Surviving Clones Negative_Selection->Isolate_Clones Sequence_Mutants Sequence Mutant PylRS Genes Isolate_Clones->Sequence_Mutants Characterize_Activity Characterize Activity and Specificity of Mutant PylRS Sequence_Mutants->Characterize_Activity

Caption: Directed evolution workflow for a specific PylRS.

Incorporation of 2-Amino-4-cyclohexylbutanoic Acid into Proteins

Once a specific aaRS/tRNA pair is obtained, 2-Amino-4-cyclohexylbutanoic acid can be site-specifically incorporated into a target protein in response to an in-frame amber stop codon (UAG) in the gene of interest. This can be achieved through both in vivo expression in E. coli and in vitro using a cell-free protein synthesis (CFPS) system.

In Vivo Incorporation in E. coli

This method involves co-transforming an E. coli expression strain with two plasmids: one encoding the target protein with a UAG codon at the desired position, and another encoding the evolved PylRS and its cognate tRNA. The cells are then grown in a medium supplemented with 2-Amino-4-cyclohexylbutanoic acid.

Materials:

  • E. coli BL21(DE3) cells

  • Plasmid encoding the target protein with a UAG codon (e.g., pET28a-TargetGene-TAG)

  • Plasmid encoding the evolved PylRS and tRNA (e.g., pEVOL-PylRS-mutant)

  • LB medium and agar plates with appropriate antibiotics

  • 2-Amino-4-cyclohexylbutanoic acid

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transformation: Co-transform competent E. coli BL21(DE3) cells with the target protein plasmid and the pEVOL plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Add 2-Amino-4-cyclohexylbutanoic acid to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.

In Vitro Incorporation using a Cell-Free Protein Synthesis (CFPS) System

CFPS offers several advantages over in vivo methods, including the ability to incorporate toxic ncAAs and a more controlled reaction environment. In a typical CFPS reaction, a cell extract containing the necessary translational machinery is mixed with a DNA template, amino acids (including 2-Amino-4-cyclohexylbutanoic acid), an energy source, and the orthogonal aaRS/tRNA pair.

Materials:

  • S30 cell extract from E. coli

  • Plasmid or linear DNA template encoding the target protein with a UAG codon

  • Amino acid mixture (containing all 20 canonical amino acids except for the one being suppressed, if applicable)

  • 2-Amino-4-cyclohexylbutanoic acid

  • Energy solution (e.g., ATP, GTP, creatine phosphate, creatine kinase)

  • Purified evolved PylRS and its cognate tRNA

  • Reaction buffer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the S30 extract, reaction buffer, amino acid mixture, energy solution, 2-Amino-4-cyclohexylbutanoic acid (1-2 mM), the DNA template, and the purified PylRS and tRNA.

  • Incubation: Incubate the reaction mixture at 30-37°C for 2-4 hours.

  • Analysis: The synthesized protein can be directly analyzed by SDS-PAGE and Western blotting, or purified for further characterization.

Characterization of the Engineered Protein

After successful incorporation of 2-Amino-4-cyclohexylbutanoic acid, it is crucial to verify its presence and to characterize the properties of the resulting engineered protein.

Verification of Incorporation by Mass Spectrometry

Mass spectrometry is the gold standard for confirming the site-specific incorporation of an ncAA. The mass of the engineered protein will be increased by the difference in mass between 2-Amino-4-cyclohexylbutanoic acid and the canonical amino acid it replaces.

Mass_Spec_Workflow Purified_Protein Purified Engineered Protein Digestion In-gel or In-solution Digestion (e.g., with Trypsin) Purified_Protein->Digestion LC_MS_MS LC-MS/MS Analysis Digestion->LC_MS_MS Data_Analysis Data Analysis: Search for expected mass shift LC_MS_MS->Data_Analysis

Caption: Workflow for mass spectrometry verification.

Structural and Functional Characterization

The impact of incorporating 2-Amino-4-cyclohexylbutanoic acid on the protein's structure and function can be assessed using a variety of biophysical and biochemical techniques.

Quantitative Data Summary:

Analytical Technique Parameter Measured Expected Outcome with 2-Amino-4-cyclohexylbutanoic Acid
Circular Dichroism (CD) Spectroscopy Secondary structure contentPotential changes in α-helix or β-sheet content depending on the site of incorporation.
Differential Scanning Fluorimetry (DSF) Thermal stability (Tm)Increased Tm due to enhanced hydrophobic packing.
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS)Altered binding thermodynamics, potentially increased affinity.
Surface Plasmon Resonance (SPR) Association (kon) and dissociation (koff) ratesModified binding kinetics.
Enzyme Kinetics Assays Km, kcatAltered substrate binding and/or catalytic efficiency.

Conclusion and Future Perspectives

2-Amino-4-cyclohexylbutanoic acid represents a valuable addition to the protein engineer's toolkit. Its unique aliphatic and bulky nature provides a powerful means to enhance protein stability, modulate biological activity, and design novel biomaterials. The methodologies outlined in this guide, from chemical synthesis to genetic incorporation and biophysical characterization, provide a roadmap for researchers to harness the potential of this and other non-canonical amino acids. As our ability to manipulate the genetic code continues to expand, the creative application of ncAAs like 2-Amino-4-cyclohexylbutanoic acid will undoubtedly lead to the development of next-generation protein therapeutics and advanced biomaterials with tailored properties.

References

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  • Drienovská, I., & Roelfes, G. (2020). Expanding the enzyme's toolbox: Non-canonical amino acids in artificial metalloenzymes. Accounts of Chemical Research, 53(5), 1073-1084. [Link]

  • Pagar, A. D., Patil, M. D., & Pagar, A. D. (2021). Non-canonical amino acids in enzyme engineering. Catalysis Today, 374, 2-16. [Link]

  • Belogurov, G. A., & Artsimovitch, I. (2015). The power of non-canonical amino acids. Frontiers in chemistry, 3, 44. [Link]

  • Dumas, A., Lercher, L., Spicer, C. D., & Davis, B. G. (2015). Designing logical codon reassignment–Expanding the chemistry of biology. Chemical Science, 6(1), 50-69. [Link]

  • Wan, W., & Chen, P. R. (2016). Genetically encoded non-canonical amino acids for protein engineering and labeling in mammalian cells. Accounts of chemical research, 49(9), 1902-1911. [Link]

  • Young, T. S., & Schultz, P. G. (2018). Beyond the 20 amino acids: expanding the genetic lexicon. Journal of Biological Chemistry, 293(15), 5446-5456. [Link]

  • Antos, J. M., & Francis, M. B. (2006). Selective modification of proteins with a genetically encoded-amino acid. Journal of the American Chemical Society, 128(33), 10696-10697. [Link]

  • Davis, L., & Chin, J. W. (2012). Designer proteins: applications of genetic code expansion in cell biology. Nature Reviews Molecular Cell Biology, 13(3), 168-182. [Link]

Foundational

discovery and isolation of 2-Amino-4-cyclohexylbutanoic acid derivatives

An In-depth Technical Guide to the Discovery, Synthesis, and Isolation of 2-Amino-4-cyclohexylbutanoic Acid Derivatives Authored by a Senior Application Scientist Foreword: The Strategic Value of Non-Proteinogenic Amino...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery, Synthesis, and Isolation of 2-Amino-4-cyclohexylbutanoic Acid Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Value of Non-Proteinogenic Amino Acids in Modern Drug Discovery

In the landscape of contemporary drug development, the pursuit of novel chemical entities with enhanced potency, selectivity, and metabolic stability is paramount. Non-proteinogenic amino acids, such as 2-Amino-4-cyclohexylbutanoic acid and its derivatives, represent a critical class of building blocks in this endeavor. By incorporating moieties not found in the canonical set of 20 amino acids, medicinal chemists can introduce unique conformational constraints, alter lipophilicity, and block sites of metabolic degradation. The cyclohexyl group, in particular, serves as a bioisostere for the isobutyl side chain of leucine, offering a bulkier, more rigid scaffold that can profoundly influence peptide and small molecule interactions with biological targets.[1]

This guide provides a comprehensive technical overview of the methodologies central to the successful synthesis, isolation, and characterization of 2-Amino-4-cyclohexylbutanoic acid derivatives. It is designed for researchers and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed experimental design and troubleshooting.

Part 1: Strategic Approaches to Asymmetric Synthesis

The biological activity of chiral molecules is intrinsically linked to their stereochemistry. Consequently, the development of stereoselective synthetic routes to produce enantiomerically pure 2-Amino-4-cyclohexylbutanoic acid derivatives is not merely an academic exercise but a prerequisite for their application in drug discovery.

Core Principle: Chiral Auxiliary-Mediated Asymmetric Alkylation

A robust and scalable strategy for establishing the desired stereocenter at the α-carbon is through the asymmetric alkylation of a glycine-derived Schiff base. This approach leverages a recyclable chiral auxiliary to direct the stereochemical outcome of the reaction. A prominent example involves the use of a Ni(II) complex of a Schiff base formed between glycine and a chiral ligand.[1]

The causality behind this choice is multifaceted:

  • Planar Complex Geometry: The square planar geometry of the Ni(II) complex rigidly orients the glycine enolate for a highly stereocontrolled alkylation.

  • Auxiliary-Directed Steric Hindrance: The chiral auxiliary, often a derivative of a readily available natural product like proline, creates a sterically hindered environment. This forces the incoming electrophile (in this case, a 2-cyclohexylethyl halide) to approach from the less hindered face, thereby dictating the stereochemistry of the newly formed C-C bond.

  • Recyclability: Post-alkylation, the chiral auxiliary can be recovered and reused, making the process economically viable for large-scale synthesis.[1]

Experimental Protocol: Asymmetric Synthesis of (S)-2-Amino-4-cyclohexylbutanoic Acid

This protocol is a representative example based on the principles of chiral auxiliary-mediated alkylation.

Step 1: Formation of the Chiral Ni(II) Complex

  • To a solution of the chiral auxiliary (e.g., (S)-2-N-(N'-benzylprolyl)aminobenzophenone) and glycine in methanol, add nickel(II) nitrate hexahydrate.

  • Add a solution of sodium hydroxide in methanol to facilitate the formation of the glycine Schiff base Ni(II) complex.

  • Stir the mixture at room temperature until the deep red complex forms completely. The complex can be isolated by filtration and washed.

Step 2: Asymmetric Alkylation

  • Suspend the dried Ni(II) complex in a suitable aprotic solvent, such as acetonitrile.

  • Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to generate the nucleophilic glycine enolate.

  • Add the electrophile, 1-bromo-2-cyclohexylethane, to the reaction mixture.

  • Maintain the reaction at a controlled temperature (e.g., 0°C to room temperature) and monitor for completion by TLC or LC-MS.

Step 3: Disassembly of the Complex and Isolation of the Amino Acid

  • Once the alkylation is complete, cool the reaction mixture and add aqueous hydrochloric acid to decompose the Ni(II) complex.

  • The chiral auxiliary will precipitate and can be recovered by filtration for recycling.[1]

  • The aqueous filtrate, containing the hydrochloride salt of the target amino acid, is then processed.

  • The solution can be treated with a chelating agent like EDTA to remove Ni(II) ions.[1]

  • The free amino acid can be isolated by ion-exchange chromatography or by adjusting the pH to its isoelectric point to induce precipitation.

Visualization: Synthetic Workflow

G cluster_0 Step 1: Complex Formation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Disassembly & Isolation Glycine Glycine Complex Chiral Ni(II) Schiff Base Complex Glycine->Complex Auxiliary Chiral Auxiliary Auxiliary->Complex Ni_II Ni(II) Salt Ni_II->Complex Alkylated_Complex Alkylated Ni(II) Complex Complex->Alkylated_Complex  Base (DBU) Electrophile 1-Bromo-2-cyclohexylethane Electrophile->Alkylated_Complex Crude_Product Crude (S)-2-Amino-4- cyclohexylbutanoic Acid HCl Alkylated_Complex->Crude_Product  Acid Hydrolysis Recycled_Aux Recycled Auxiliary Alkylated_Complex->Recycled_Aux G Crude Crude Synthetic Mixture RPHPLC Preparative RP-HPLC (Separation by Hydrophobicity) Crude->RPHPLC Fractions Collect Fractions (UV Detection) RPHPLC->Fractions Analysis Analytical HPLC (Purity Check of Fractions) Fractions->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilize Lyophilization Pooling->Lyophilize Pure_Racemate Purified Racemic Product (or Enriched Enantiomer) Lyophilize->Pure_Racemate Chiral_HPLC Chiral HPLC (Separation of Enantiomers) Pure_Racemate->Chiral_HPLC If needed Pure_S Pure (S)-Enantiomer Chiral_HPLC->Pure_S Pure_R Pure (R)-Enantiomer Chiral_HPLC->Pure_R

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Incorporation of 2-Amino-4-cyclohexylbutanoic Acid into Synthetic Peptides

Executive Summary: The Rationale for Non-Proteinogenic Amino Acid Integration In the landscape of modern drug discovery and peptide chemistry, the strategic incorporation of non-proteinogenic amino acids is a cornerstone...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rationale for Non-Proteinogenic Amino Acid Integration

In the landscape of modern drug discovery and peptide chemistry, the strategic incorporation of non-proteinogenic amino acids is a cornerstone for developing next-generation therapeutics.[1] 2-Amino-4-cyclohexylbutanoic acid, hereafter referred to as 'Acha', is a synthetic amino acid of significant interest. Structurally, it is an analog of naturally occurring amino acids such as leucine and norleucine, but it is distinguished by a bulky, lipophilic cyclohexyl group in its side chain.[2] This unique feature is not merely a structural curiosity; it is a tool for modulating the physicochemical and biological properties of peptides.

The introduction of Acha into a peptide sequence can confer several advantageous properties:

  • Enhanced Proteolytic Stability: The sterically hindered and unnatural structure of the Acha side chain can prevent or slow recognition and cleavage by endogenous proteases, thereby extending the in-vivo half-life of the peptide.[3][4]

  • Increased Lipophilicity: The cyclohexyl moiety significantly increases the hydrophobicity of the peptide, which can influence membrane permeability, protein-protein interactions, and overall pharmacokinetic profiles.[5]

  • Conformational Constraint: The bulk of the side chain can restrict the rotational freedom of the peptide backbone, locking it into a more defined and potentially more bioactive conformation.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and detailed protocols for successfully incorporating 2-Amino-4-cyclohexylbutanoic acid into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.

Core Principles of Synthesis: An Overview

The incorporation of Acha is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS).[7][8] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[9] The most prevalent strategy in modern peptide synthesis is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection scheme, which will be the focus of this guide.[10]

A key advantage of Acha is the chemically inert nature of its cyclohexyl side chain. Unlike residues such as lysine, aspartic acid, or cysteine, the Acha side chain does not require an orthogonal protecting group.[11] This simplifies the synthetic process by eliminating a deprotection step and reducing the potential for side reactions.

The primary challenge associated with Acha is the potential for sterically hindered coupling reactions. The bulk of the cyclohexyl group can slow the kinetics of amide bond formation. Therefore, careful selection of coupling reagents and optimization of reaction conditions are critical for achieving high yields and purity.[12][13]

Workflow for Incorporating 2-Amino-4-cyclohexylbutanoic acid via SPPS

cluster_resin Resin Preparation cluster_cycle SPPS Cycle (Repeat for each AA) cluster_final Final Steps Resin Select & Swell Resin (e.g., Rink Amide) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Synthesis Wash1 Wash (DMF, DCM) Deprotection->Wash1 Cycle Coupling Couple Next AA (Fmoc-Acha-OH + Activator) Wash1->Coupling Cycle Wash2 Wash (DMF, DCM) Coupling->Wash2 Cycle Wash2->Deprotection Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Complete Purification Precipitation, Purification (HPLC) & Characterization (MS) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols

The following protocols are based on the Fmoc/tBu strategy and are intended for manual or automated peptide synthesis.

Materials and Reagents
Reagent / Material Grade / Type Purpose
Fmoc-2-Amino-4-cyclohexylbutanoic acid-OH Peptide Synthesis GradeThe building block to be incorporated.
Resin Rink Amide MBHA or Wang ResinSolid support for peptide assembly.[6]
Solvents
    N,N-Dimethylformamide (DMF)Peptide Synthesis GradePrimary solvent for washing and reactions.
    Dichloromethane (DCM)AnhydrousSolvent for washing and resin swelling.
    Diethyl EtherAnhydrous, Cold (-20°C)For peptide precipitation.
Deprotection Solution 20% (v/v) Piperidine in DMFRemoval of the temporary Fmoc protecting group.[10]
Coupling (Activation) Reagents
    HBTU or HCTUPeptide Synthesis GradeAminium-based coupling reagent.
    DICPeptide Synthesis GradeCarbodiimide-based coupling reagent.[14]
    Oxyma Pure or HOBtPeptide Synthesis GradeRacemization suppressant for DIC coupling.[15]
    DIPEA (or DIEA)Peptide Synthesis GradeBase for activating amino acids.
Cleavage Cocktail Reagent Grade
    Trifluoroacetic Acid (TFA)95%Cleaves peptide from resin and removes side-chain groups.[10]
    Triisopropylsilane (TIS)2.5%Cation scavenger.
    Water (H₂O)2.5%Cation scavenger.
Analysis
    Kaiser Test KitTo monitor reaction completion (for primary amines).[6]
Protocol 1: SPPS Cycle for Incorporating Acha

This protocol describes a single coupling cycle for adding Fmoc-Acha-OH to the growing peptide chain on the resin.

  • Resin Preparation:

    • Place the desired amount of resin (e.g., 0.1 mmol scale) in a reaction vessel.

    • Swell the resin in DCM for 30 minutes, followed by washing with DMF (3x).

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes, drain, and add fresh deprotection solution.

    • Agitate for an additional 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Coupling of Fmoc-Acha-OH:

    • Activation Solution Preparation: In a separate vial, dissolve Fmoc-Acha-OH (4 eq, 0.4 mmol), HBTU (3.9 eq, 0.39 mmol), and DIPEA (8 eq, 0.8 mmol) in a minimal amount of DMF. Allow to pre-activate for 2-5 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours. The extended coupling time is recommended due to the steric bulk of Acha.

    • Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling is incomplete.

    • Troubleshooting (If Coupling is Incomplete): Drain the reaction vessel and repeat step 3. This is known as a "double couple" and is often necessary for sterically hindered residues.

Chemical Logic of the Coupling Step

cluster_reactants Reactants cluster_intermediate Activation cluster_product Product Resin_Peptide Resin-Peptide-NH2 (Deprotected N-terminus) New_Peptide Resin-Peptide-CO-NH-Acha-Fmoc (New Peptide Bond Formed) Resin_Peptide->New_Peptide Step 2: Nucleophilic Attack Fmoc_Acha Fmoc-Acha-COOH (Carboxylic Acid) Active_Ester Fmoc-Acha-O-Active Ester (Highly Reactive Intermediate) Fmoc_Acha->Active_Ester Step 1: Activation Activator Coupling Reagent (e.g., HBTU/DIPEA) Activator->Active_Ester Step 1: Activation Active_Ester->New_Peptide Step 2: Nucleophilic Attack

Caption: Amide bond formation during the SPPS coupling step.

  • Washing:

    • Once coupling is complete, drain the solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage and Final Processing

This protocol is performed after the entire peptide sequence has been assembled.

  • Final Deprotection: Perform a final Fmoc deprotection as described in Protocol 1, Step 2.

  • Resin Preparation: Wash the resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage:

    • Place the dry resin in a suitable reaction vessel.

    • Add the freshly prepared cleavage cocktail (e.g., 10 mL for a 0.1 mmol synthesis).

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate (containing the peptide) into a centrifuge tube.

    • Add cold diethyl ether (approx. 40 mL) to the filtrate to precipitate the crude peptide.

    • Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove scavengers and residual cleavage reagents.

  • Purification and Characterization:

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS or MALDI-TOF).[16]

Impact on Peptide Attributes & Conclusion

The successful incorporation of 2-Amino-4-cyclohexylbutanoic acid provides a powerful method to enhance peptide drug candidates. By increasing hydrophobicity and steric bulk, Acha can significantly improve resistance to enzymatic degradation, a critical hurdle in peptide therapeutic development.[17][18] Furthermore, the conformational constraints it imposes can lead to higher receptor affinity and selectivity. Researchers should anticipate that substituting a natural amino acid with Acha will alter the peptide's overall properties, necessitating a full suite of characterization and bioactivity assays to validate the design.[19] These protocols provide a robust framework for the chemical synthesis required to explore these advanced peptide designs.

References

  • Hunt, I. (n.d.). Ch27: Peptide synthesis. University of Calgary. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Scripps Laboratories. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Scripps Laboratories. [Link]

  • Coin, I., et al. (2013). Protecting Groups in Peptide Synthesis. In Peptide Synthesis. Humana Press. [Link]

  • Ashenhurst, J. (2019, February 15). Synthesis of Peptides. Master Organic Chemistry. [Link]

  • Beyermann, M., & El-Dali, T. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1194–1212. [Link]

  • University of California - Santa Barbara. (2026, February 20). New method boosts production of non-natural amino acids for peptide assembly. ScienceDaily. [Link]

  • CSBio. (n.d.). Overview of Custom Peptide Synthesis. CSBio. [Link]

  • Bréhaut, V., et al. (2011). Solid phase peptide synthesis of peptide alcohols.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. AAPPTec. [Link]

  • Ebrahimi, M., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 23(3), 1546. [Link]

  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Luxembourg Bio Technologies. [Link]

  • Actiprot. (2025, July 10). Peptide Stability in Formulations | R&D Guide for Success. Actiprot. [Link]

  • Brehs, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 149. [Link]

  • Lamas, A., et al. (2018). Synthetic strategy used in the synthesis of cyclic peptides CP4, CP5... ResearchGate. [Link]

  • Chang, Y.-A., et al. (2025). Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. Molecules, 30(18), 4321. [Link]

  • Harpsøe, K., et al. (2016). Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists. PLoS ONE, 11(8), e0161353. [Link]

  • Al-Wahaibi, L. H., et al. (2020). Strategies for Improving Peptide Stability and Delivery. Molecules, 25(16), 3599. [Link]

  • Fiori, L., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 22(1), 58–68. [Link]

  • Chen, Y., & Garcia, A. (2012). Effect of Amino Acid Type on Peptide Structure. Stanford University. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. ACS Medicinal Chemistry Letters, 11(4), 401–403. [Link]

  • Gonzalez-Jaramillo, N., et al. (2023). Characterization and Classification In Silico of Peptides with Dual Activity (Antimicrobial and Wound Healing). Molecules, 28(17), 6214. [Link]

  • Aslam, B., et al. (2021). Current Trends of Bioactive Peptides—New Sources and Therapeutic Effect. Molecules, 26(11), 3277. [Link]

  • Garcia-Mora, P., et al. (2025). Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action. Foods, 14(18), 2891. [Link]

  • Udenigwe, C. C., & Howard, A. (2021). Bioactivities, Applications, Safety, and Health Benefits of Bioactive Peptides From Food and By-Products: A Review. Frontiers in Nutrition, 8, 672845. [Link]

  • Ribeiro, A. C. F., et al. (2019). Selective Recognition of Amino Acids and Peptides by Small Supramolecular Receptors. Molecules, 24(20), 3698. [Link]

Sources

Application

Application Note: Enantiomeric Resolution of 2-Amino-4-cyclohexylbutanoic Acid (hCha) via High-Performance Liquid Chromatography

Introduction 2-Amino-4-cyclohexylbutanoic acid, commonly referred to as homocyclohexylalanine (hCha), is a highly versatile non-canonical (unnatural) α-amino acid. In modern drug discovery, the stereochemistry of hCha is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-4-cyclohexylbutanoic acid, commonly referred to as homocyclohexylalanine (hCha), is a highly versatile non-canonical (unnatural) α-amino acid. In modern drug discovery, the stereochemistry of hCha is a critical determinant of pharmacological efficacy. For example, the spatial orientation of the cyclohexyl side chain in hCha is essential for the productive occupation of the S2' subsite in β-Site Amyloid Cleaving Enzyme (BACE-1) inhibitors, which are developed for Alzheimer's disease therapy[1]. Additionally, specific enantiomers of hCha are incorporated into Gram-negative antimicrobial β-hairpin peptidomimetics to enhance membrane permeability and resist proteolytic degradation[2].

Because biological enzyme-receptor systems exhibit inherent chiral selectivity, the precise quantification and separation of hCha enantiomers (L- vs. D-form) is a mandatory quality control step. This application note details two field-proven, self-validating HPLC methodologies for the chiral resolution of hCha: a direct separation using a Crown Ether Chiral Stationary Phase (CSP) and an indirect separation via pre-column derivatization with Marfey's Reagent.

Mechanistic Principles of Chiral Separation

Selecting the correct analytical strategy depends on the laboratory's column inventory, sensitivity requirements, and whether the analyte needs to be recovered downstream.

  • Direct Separation (Crown Ether CSP): This method utilizes a chiral stationary phase where (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid is covalently bonded to a silica support (e.g., ChiroSil RCA(+) or Crownpak CR(+))[3][4]. The separation mechanism relies on host-guest complexation. Under strictly acidic conditions, the primary amine of hCha is protonated to form an ammonium ion (R-NH3+), which forms stereoselective hydrogen bonds inside the chiral cavity of the 18-crown-6 ring[3].

  • Indirect Separation (Marfey's Reagent): When chiral columns are unavailable or higher UV sensitivity is required, pre-column derivatization is employed. 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) reacts stoichiometrically with the α-amino group of the hCha enantiomers via nucleophilic aromatic substitution[5]. This converts the enantiomeric mixture into UV-active diastereomers, which possess distinct hydrophobic properties and can be easily resolved on a standard achiral reversed-phase C18 column[6][7].

G Start 2-Amino-4-cyclohexylbutanoic acid (Racemic Mixture) Direct Direct Separation (Chiral Stationary Phase) Start->Direct Intact Analysis Indirect Indirect Separation (Pre-column Derivatization) Start->Indirect High UV Sensitivity Req. Crown Crown Ether Column (e.g., ChiroSil RCA+) Direct->Crown Marfey Marfey's Reagent (FDAA) + Standard C18 Column Indirect->Marfey Mech1 Host-Guest Complexation (Primary Amine in 18-crown-6) Crown->Mech1 Mech2 Diastereomer Formation (Nucleophilic Substitution) Marfey->Mech2

Logical workflow for selecting a chiral separation strategy for unnatural amino acids.

Experimental Protocols

Method A: Direct Enantioseparation via Crown Ether CSP

This method is non-destructive and ideal for preparative scale-up or routine purity checks where sample derivatization is undesirable.

Causality & Design Choice: The mobile phase must be highly acidic (pH < 2.0) to ensure the primary amine of hCha remains fully protonated. Perchloric acid (HClO4) is specifically chosen over Trifluoroacetic acid (TFA) because the perchlorate anion is a large, non-coordinating counterion that will not compete with the crown ether cavity for the analyte's ammonium ion[4].

Step-by-Step Methodology:

  • Column Preparation: Install a ChiroSil RCA(+) or equivalent crown ether column (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase Formulation: Prepare an isocratic mixture of 0.1% Perchloric acid (HClO4) in LC-MS grade Water and Methanol (80:20, v/v). Degas thoroughly.

  • Sample Preparation: Dissolve the hCha sample in the mobile phase to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV absorbance at 210 nm.

  • System Validation: Inject a known racemic mixture of hCha. On an RCA(+) column, the L-enantiomer will typically elute before the D-enantiomer due to the specific chiral topology of the (+)-18-crown-6 selector[3].

Method B: Indirect Enantioseparation via Marfey’s Reagent

This method leverages the strong chromophore of the dinitrophenyl group, shifting the detection wavelength to 340 nm, which eliminates background interference from solvents or non-derivatized impurities[6].

Causality & Design Choice: The derivatization requires an alkaline environment to deprotonate the α-amino group of hCha, making it a potent nucleophile. However, heating the reaction for too long under basic conditions can cause spontaneous racemization. Therefore, a strict quenching step with HCl is engineered into the protocol to instantly halt the reaction and stabilize the formed diastereomers[8].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1% (w/v) solution of FDAA (Marfey's Reagent) in anhydrous acetone[5].

  • Derivatization Reaction: In a microcentrifuge tube, combine 50 µL of 2 mM hCha (aqueous) with 100 µL of the FDAA solution.

  • Alkalization: Add 20 µL of 1 M NaHCO3 or 0.5 M Triethylamine (TEA) to initiate the reaction[8].

  • Incubation: Vortex the mixture and incubate in a thermomixer at 40 °C in the dark for exactly 60 minutes[6].

  • Quenching (Critical Step): Immediately add 20 µL of 1 M HCl to quench the reaction[8]. The solution will visibly shift from deep orange to a lighter yellow.

  • Dilution: Dilute the quenched mixture with 810 µL of Mobile Phase A to halt any further reactivity and prepare for injection.

  • Chromatographic Conditions:

    • Column: Standard Achiral C18 (150 mm × 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 50% B over 45 minutes.

    • Flow Rate: 1.0 mL/min at 30 °C.

    • Detection: UV absorbance at 340 nm.

G Sample hCha Enantiomers (D/L Mixture) Reaction Incubation (TEA, 40°C, 1h) Sample->Reaction Reagent Marfey's Reagent (FDAA) Reagent->Reaction Quench Quenching (1 M HCl) Reaction->Quench Products Diastereomers (L-FDAA-L-hCha & L-FDAA-D-hCha) Quench->Products HPLC RP-HPLC Analysis (C18, UV 340 nm) Products->HPLC

Mechanistic workflow of Marfey's derivatization for indirect chiral HPLC analysis.

Data Presentation

To assist in method selection, the quantitative and qualitative metrics of both analytical workflows are summarized below.

Table 1: Comparative Analytical Metrics for hCha Enantiomeric Resolution

ParameterMethod A (Crown Ether CSP)Method B (Marfey's Derivatization)
Column Type ChiroSil RCA(+) / Crownpak CR(+)Standard Achiral C18
Separation Mechanism Host-Guest ComplexationDiastereomeric Hydrophobicity
Detection Wavelength 210 nm (Low specificity)340 nm (High specificity)
Typical Elution Order L-hCha followed by D-hChaL-FDAA-L-hCha followed by L-FDAA-D-hCha
Sample Preparation None (Intact Analysis)60-minute derivatization + quenching
Primary Advantage Non-destructive, allows preparative scale-upHigh sensitivity, utilizes standard lab columns
Resolution Factor (Rs) > 1.5 (Baseline resolution)> 2.0 (Excellent baseline resolution)

System Suitability & Troubleshooting

  • Peak Tailing in Method A: If the hCha peaks exhibit severe tailing on the Crown Ether column, it is a direct indication of insufficient protonation. Verify that the mobile phase pH is strictly below 2.0. Additionally, ensure the column is not overloaded, as the binding capacity of crown ether cavities is lower than standard C18 phases.

  • Incomplete Derivatization in Method B: If unreacted hCha is suspected, ensure a stoichiometric excess of Marfey's reagent (at least 1.5x to 2x molar excess) is used[7]. Verify the pH of the reaction mixture is basic (pH ~8.5-9.0) prior to the 40 °C incubation step.

  • Multiple Unidentified Peaks in Method B: This often results from failing to quench the reaction promptly. Extended exposure to basic conditions at elevated temperatures causes the degradation of FDAA into multiple UV-active byproducts. Always quench with HCl immediately after the 60-minute mark[8].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 2-Amino-4-cyclohexylbutanoic Acid (hCha) Synthesis

Executive Summary 2-Amino-4-cyclohexylbutanoic acid (homocyclohexylalanine, or hCha ) is a highly versatile, non-proteinogenic amino acid. Its unique steric and hydrophobic properties make it a critical building block in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-cyclohexylbutanoic acid (homocyclohexylalanine, or hCha ) is a highly versatile, non-proteinogenic amino acid. Its unique steric and hydrophobic properties make it a critical building block in the rational design of peptidomimetic therapeutics, including orally active fibrinogen receptor antagonists (1)[1], highly potent macrocyclic Zika virus NS2B-NS3 protease inhibitors (2)[2], and selective coagulation pathway protease inhibitors (3)[3].

The most scalable and atom-economical route to synthesize hCha is the catalytic hydrogenation of its aromatic precursor, homophenylalanine (hPhe). However, achieving quantitative yields while preserving the α -chiral center requires precise control over catalytic and thermodynamic parameters. This guide provides the validated protocols, quantitative metrics, and troubleshooting logic required to optimize this transformation.

Validated Protocol: Catalytic Hydrogenation of L-Homophenylalanine

This protocol is engineered as a self-validating system: successful hydrogen uptake directly correlates with product conversion, and precise isoelectric precipitation ensures high-purity isolation without the need for chromatography.

Step 1: Substrate Solvation & Protonation Suspend 10.0 g (approx. 55.8 mmol) of L-homophenylalanine in 100 mL of a Methanol/Glacial Acetic Acid mixture (10:1 v/v) in a high-pressure hydrogenation vessel. Stir until a homogeneous solution is achieved. Causality: The acetic acid is not merely a co-solvent; it protonates the α -amine to an ammonium ion ( NH3+​ ), preventing the nitrogen lone pair from coordinating to and poisoning the metal catalyst (1)[1].

Step 2: Catalyst Loading Carefully add 1.0 g of 5% Rhodium on Alumina ( Rh/Al2​O3​ ) (10 wt% relative to the substrate). Safety Note: Dry Rh/Al2​O3​ can be pyrophoric when exposed to solvent vapors; purge the vessel with inert gas (N 2​ or Argon) prior to addition.

Step 3: High-Pressure Hydrogenation Seal the autoclave. Purge the headspace with N 2​ three times to remove oxygen, followed by three purges with H 2​ gas. Pressurize the vessel to 40 atm (approx. 588 psi) with H 2​ . Stir the reaction mixture vigorously (800–1000 rpm) at 30°C for 16–24 hours. Validation: Monitor the pressure gauge. The reaction is complete when the stoichiometric hydrogen uptake ceases and the pressure stabilizes.

Step 4: Catalyst Recovery Vent the H 2​ gas safely and purge the vessel with N 2​ . Filter the suspension through a tightly packed Celite pad to remove the rhodium catalyst. Wash the pad with 20 mL of methanol to ensure complete product recovery.

Step 5: Isoelectric Isolation Concentrate the filtrate under reduced pressure to remove the methanol and acetic acid. Dissolve the resulting residue in a minimal amount of distilled water (approx. 30 mL). Using a calibrated pH meter, adjust the solution to exactly pH 5.8 using 2M NaOH dropwise. Cool the mixture in an ice bath (4°C) for 2 hours. Filter the resulting white precipitate, wash with cold ethanol (2 x 10 mL), and dry in a vacuum oven at 40°C to yield pure (S)-2-amino-4-cyclohexylbutanoic acid.

Troubleshooting & FAQs

Q1: Why is my conversion of homophenylalanine to homocyclohexylalanine stalling at 60-70%? A1: Stalled conversions are almost universally caused by catalyst poisoning or mass transfer limitations. The lone pair of electrons on the free α -amino group coordinates strongly to the active metal sites of the catalyst, blocking the adsorption of the arene ring. By conducting the reaction in an acidic solvent system (e.g., Methanol/Acetic acid 10:1), the amine is protonated. This eliminates its coordinating ability, freeing the catalyst surface for quantitative arene reduction (1)[1]. Additionally, ensure your stirring rate is >800 rpm to overcome the gas-liquid interfacial barrier of H 2​ .

Q2: Which catalyst provides the highest yield and chemoselectivity for this specific transformation? A2: 5% Rhodium on Alumina ( Rh/Al2​O3​ ) is the authoritative standard for the arene hydrogenation of amino acids (1)[1]. Palladium on Carbon ( Pd/C ) is highly inefficient for arene saturation under mild conditions and often leads to incomplete reactions. Platinum dioxide ( PtO2​ , Adams' catalyst) is a viable alternative but carries a higher risk of catalyzing the hydrogenolysis of the C-N bond. Rh/Al2​O3​ provides optimal saturation of the phenyl ring at 30–50 atm H 2​ while strictly preserving the α -chiral center.

Q3: How do I prevent the epimerization of the chiral center during extended hydrogenation times? A3: Epimerization at the α -carbon is primarily driven by elevated temperatures in the presence of the metal catalyst. To maintain the enantiomeric excess (ee > 99%), the reaction temperature must be strictly controlled between 25°C and 40°C. The superior catalytic activity of Rh/Al2​O3​ allows for complete arene reduction at these lower temperatures, whereas less active catalysts would require excessive heating, thereby risking the integrity of the stereocenter.

Q4: What is the most efficient workup protocol to maximize the isolated yield? A4: Because 2-amino-4-cyclohexylbutanoic acid is a zwitterion, its solubility in water is minimized exactly at its isoelectric point (pI 5.5 - 6.0). After filtering off the catalyst and removing the organic solvents in vacuo, dissolve the crude residue in minimal water. Carefully adjust the pH of the aqueous concentrate to 5.8 using dilute NaOH. Chilling the solution to 4°C will drive the quantitative precipitation of the pure product, bypassing the need for low-yield chromatographic purification.

Quantitative Data: Catalyst & Condition Matrix

Table 1: Catalyst and Condition Matrix for Arene Hydrogenation in Amino Acids

CatalystSolvent SystemTemp (°C)Pressure (atm)Conversion (%)ChemoselectivityNotes
5% Rh/Al2​O3​ MeOH / AcOH (10:1)3040>98%ExcellentOptimal choice; preserves chiral center.
PtO2​ (Adams) H 2​ O / 1M HCl253–585–90%GoodRisk of minor C-N hydrogenolysis.
10% Pd/C MeOH / AcOH5050<20%PoorIneffective for arene reduction under mild conditions.
5% Ru/C H 2​ O / AcOH608095%ModerateHigh temp required; risks epimerization.

Mechanistic Troubleshooting Workflow

Troubleshooting Problem Yield Optimization: Incomplete Arene Hydrogenation CheckAmine Diagnostic 1: Amine Coordination State Problem->CheckAmine ActionAmine Acidify Solvent (Add 10% AcOH) CheckAmine->ActionAmine Free Base (Poisoning) CheckCat Diagnostic 2: Catalyst Selection CheckAmine->CheckCat Protonated (NH3+) ActionAmine->CheckCat ActionCat Use 5% Rh/Al2O3 (Avoid Pd/C) CheckCat->ActionCat Pd/C or Ru/C CheckMass Diagnostic 3: Interfacial Mass Transfer CheckCat->CheckMass Rh/Al2O3 ActionCat->CheckMass ActionMass Increase Agitation (>800 RPM) & P(H2) >30 atm CheckMass->ActionMass Low RPM / Low P Success High Yield & High ee% hCha Isolated CheckMass->Success Optimized ActionMass->Success

Figure 1: Decision tree for troubleshooting incomplete arene hydrogenation in hCha synthesis.

References

  • Title: Design of a New Class of Orally Active Fibrinogen Receptor Antagonists Source: ACS Publications URL
  • Title: Structure-Based Optimization and Characterization of Macrocyclic Zika Virus NS2B-NS3 Protease Inhibitors Source: ACS Publications URL
  • Title: Parallel imaging of coagulation pathway proteases activated protein C, thrombin, and factor Xa in human plasma Source: PMC URL

Sources

Optimization

Technical Support Center: Purification of 2-Amino-4-cyclohexylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the purification of 2-Amino-4-cyclohexylbutanoic acid, a non-proteinogenic amino acid. Authored for pr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of 2-Amino-4-cyclohexylbutanoic acid, a non-proteinogenic amino acid. Authored for professionals in research and drug development, this document addresses common and complex purification challenges, offering troubleshooting advice and detailed experimental protocols.

Core Purification Challenges

The purification of 2-Amino-4-cyclohexylbutanoic acid is frequently complicated by several factors inherent to its structure and common synthetic routes. The primary challenges include:

  • Closely-Related Impurities: Synthetic pathways can generate impurities with structures and polarities very similar to the target molecule, making separation difficult. These can include starting materials, by-products, and over-alkylated species.

  • Chiral Purity: As with most amino acids, achieving high enantiomeric or diastereomeric purity is critical, especially for pharmaceutical applications.[1] The biological and pharmacological activities of stereoisomers can differ significantly.[1]

  • Crystallization Difficulties: The molecule's solubility profile can make crystallization, a primary purification technique, challenging to optimize for both high purity and high yield.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect when synthesizing 2-Amino-4-cyclohexylbutanoic acid?

A1: Impurity profiles are highly dependent on the synthetic method. However, common impurities include unreacted starting materials, reagents, and by-products from side reactions. For instance, if the synthesis involves alkylation of a glycine equivalent, you might encounter dialkylated products. In fermentative processes, other amino acids and metabolic products can be present.[2][3] It is also crucial to consider the potential for enantiomeric or diastereomeric impurities if the synthesis is not stereospecific.[2]

Q2: My initial purification by recrystallization gives a poor yield. What can I do?

A2: Low yield during recrystallization is a common problem. This can often be rectified by a systematic approach to optimizing the crystallization conditions. Key factors to investigate include the solvent system, cooling rate, and pH. Adding a lower alcohol or a ketone to the aqueous solution can sometimes improve crystal formation and size, which aids in purification.[4][5]

Q3: How can I confirm the chiral purity of my final product?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric or diastereomeric purity of amino acids.[1] This technique utilizes a chiral stationary phase that interacts differently with each stereoisomer, allowing for their separation and quantification.

Troubleshooting Specific Issues
Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Persistent Impurity with Similar Polarity The impurity and product have very similar solubility profiles.1. Column Chromatography: Employ silica gel or reversed-phase column chromatography. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can often resolve closely related compounds.[6] 2. pH Adjustment: Exploit differences in the pKa values of the amino acid and the impurity. By carefully adjusting the pH of the solution, you can alter the charge state of one or both molecules, which can significantly change their solubility and allow for separation by extraction or crystallization.
Difficulty in Achieving High Enantiomeric Purity The synthetic method produces a racemic or enantiomerically enriched mixture, and standard purification methods are ineffective.1. Chiral Resolution: This is a technique specifically designed to separate enantiomers.[7] It typically involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties (like solubility) and can be separated by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent. 2. Preparative Chiral Chromatography: This method uses a chiral stationary phase to separate enantiomers on a larger scale. While effective, it can be more expensive and require specialized equipment.
Oily Product Instead of Crystalline Solid The presence of impurities is inhibiting crystal lattice formation.1. Solvent Screening: The choice of solvent is critical for crystallization.[8] Experiment with a range of solvents with varying polarities. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold. 2. Seeding: Introduce a small crystal of the pure compound to the supersaturated solution to initiate crystallization. 3. Slow Evaporation: If rapid cooling leads to oiling out, try slowly evaporating the solvent at a constant temperature.

Experimental Workflows & Protocols

Workflow for General Purification

Caption: A general workflow for the purification of 2-Amino-4-cyclohexylbutanoic acid.

Detailed Protocol: Recrystallization from an Ethanol/Water System

This protocol is a starting point and may require optimization based on the specific impurity profile of your crude product.

  • Dissolution: In a suitable flask, dissolve the crude 2-Amino-4-cyclohexylbutanoic acid in a minimal amount of hot ethanol.

  • Water Addition: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. To promote the formation of larger crystals, you can then place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Diagram: Chiral Resolution via Diastereomeric Salt Formation

Chiral_Resolution cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation Racemic_Mixture Racemic 2-Amino-4-cyclohexylbutanoic acid Diastereomeric_Salts Mixture of Diastereomeric Salts Racemic_Mixture->Diastereomeric_Salts Chiral_Resolving_Agent Chiral Resolving Agent (e.g., Tartaric Acid) Chiral_Resolving_Agent->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Diastereomer_1 Diastereomer Salt 1 (Less Soluble) Fractional_Crystallization->Diastereomer_1 Diastereomer_2 Diastereomer Salt 2 (More Soluble) Fractional_Crystallization->Diastereomer_2 Acid_Base_Treatment Acid/Base Treatment Diastereomer_1->Acid_Base_Treatment Pure_Enantiomer Enantiomerically Pure Amino Acid Acid_Base_Treatment->Pure_Enantiomer

Caption: The process of chiral resolution using diastereomeric salt formation.

References

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography.
  • Ishikawa, N. F., et al. (2020). Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. Frontiers in Marine Science.
  • Argoudelis, A. D., & Coats, J. H. (1975). U.S. Patent No. 3,865,694. Washington, DC: U.S.
  • Ajinomoto Co., Inc. (n.d.).
  • Kim, J., et al. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry.
  • Soloshonok, V. A., & Sorochinsky, A. E. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4475.
  • Lonza. (2000). Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. CHIMIA, 54(5), 289-293.
  • MilliporeSigma. (n.d.). (R)-2-Amino-4-cyclohexylbutanoic acid. Retrieved from [Link]

  • Shiraiwa, T., et al. (2003). Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization.
  • TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
  • Hyun, M. H. (2003). Liquid chromatographic comparisons for enantiomer resolution of α-amino acids and chiral primary amino compounds. Chosun University.
  • American Elements. (n.d.). (S)-2-Amino-4-cyclohexylbutanoic acid. Retrieved from [Link]

  • Sawatdee, S., & Worakul, N. (2015). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. Journal of Pharmaceutical Sciences & Research, 7(5), 263-269.
  • Ajinomoto Co., Inc. (1984).
  • Ajinomoto Co., Inc. (1992).
  • van de Put, M. W. F. M., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(1), 108-114.
  • Szollosi, A., & Szabo, A. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4467.
  • Kopec, S., & Holzgrabe, U. (2007). Amino acids: Aspects of impurity profiling by means of CE. Electrophoresis, 28(13), 2153-2167.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-4-cyclohexylbutanoic Acid

Welcome to the technical support center for the synthesis of 2-Amino-4-cyclohexylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-cyclohexylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproducts encountered during the synthesis of this non-proteinogenic amino acid. As Senior Application Scientists, we have compiled this resource based on established synthetic methodologies and field-proven insights to ensure you can achieve your synthesis goals with confidence.

Troubleshooting Guide: Common Synthetic Routes

This section addresses specific issues you might encounter during the three primary synthetic routes for 2-Amino-4-cyclohexylbutanoic acid: Reductive Amination, Strecker Synthesis, and Alkylation of Glycine Derivatives.

Route 1: Reductive Amination of 4-Cyclohexyl-2-oxobutanoic Acid

Reductive amination is a widely used method that converts a ketone or aldehyde into an amine through an intermediate imine.[1] In the context of 2-Amino-4-cyclohexylbutanoic acid synthesis, this typically involves the reaction of 4-cyclohexyl-2-oxobutanoic acid with an ammonia source, followed by reduction.

Experimental Workflow: Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction KetoAcid 4-Cyclohexyl-2-oxobutanoic Acid Ammonia Ammonia Source (e.g., NH4OAc) Imine Intermediate Imine KetoAcid->Imine Reaction with Ammonia Ammonia->Imine ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) Product 2-Amino-4-cyclohexylbutanoic acid Imine->Product Reduction ReducingAgent->Product

Caption: General workflow for reductive amination.

Observed Issue Potential Cause(s) Troubleshooting & Corrective Actions
Low yield of the desired amino acid 1. Incomplete imine formation: The equilibrium between the keto acid and the imine may not favor the imine.[1] 2. Reduction of the starting keto acid: The reducing agent may be too strong or added too early, reducing the ketone before imine formation.[2]1. Drive imine formation: Remove water from the reaction mixture using a Dean-Stark trap or molecular sieves. Ensure the reaction pH is weakly acidic to neutral to facilitate imine formation.[1] 2. Use a milder reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is often preferred over sodium borohydride (NaBH4) as it is less likely to reduce the starting ketone.[2][3] Add the reducing agent after allowing sufficient time for imine formation.
Presence of a significant amount of 4-Cyclohexyl-2-hydroxybutanoic acid Direct reduction of the keto acid: The reducing agent is reacting with the starting material before it can form the imine.Optimize reaction conditions: Add the reducing agent portion-wise to the reaction mixture. Consider a two-step (indirect) reductive amination where the imine is formed first, followed by the addition of the reducing agent.[2]
Formation of a dialkylated amine byproduct Reaction of the primary amine product with the intermediate imine: This can occur, especially with less sterically hindered amines.[4]Use a slight excess of the ammonia source: This can help to suppress the formation of the dialkylated product.[2]
Route 2: Strecker Synthesis

The Strecker synthesis is a classic method for producing α-amino acids from an aldehyde.[5] The process involves the formation of an α-aminonitrile from 4-cyclohexylbutanal, followed by hydrolysis to the amino acid.[6][7]

Experimental Workflow: Strecker Synthesis

G cluster_0 Step 1: α-Aminonitrile Formation cluster_1 Step 2: Hydrolysis Aldehyde 4-Cyclohexylbutanal AmmoniaCyanide Ammonia & Cyanide Source (e.g., NH4Cl, KCN) Aminonitrile α-Aminonitrile Intermediate Aldehyde->Aminonitrile Reaction AmmoniaCyanide->Aminonitrile AcidBase Acid or Base Product 2-Amino-4-cyclohexylbutanoic acid (Racemic) Aminonitrile->Product Hydrolysis AcidBase->Product

Caption: General workflow for Strecker synthesis.

Observed Issue Potential Cause(s) Troubleshooting & Corrective Actions
Low yield of the α-aminonitrile Unstable imine intermediate: The imine formed from the aldehyde and ammonia may be unstable under the reaction conditions.Use a pre-formed imine or an imine equivalent: This can improve the efficiency of the cyanide addition step. Consider using a safer cyanide source like trimethylsilyl cyanide (TMSCN) in a controlled manner.[8]
Incomplete hydrolysis of the nitrile Harsh hydrolysis conditions leading to degradation: Strong acid or base can sometimes lead to side reactions.Optimize hydrolysis conditions: Use milder hydrolysis conditions, such as a mixture of acid and a co-solvent, and monitor the reaction progress carefully by techniques like TLC or HPLC.
Product is a racemic mixture The Strecker synthesis is inherently not stereoselective. [6][9]Employ an asymmetric Strecker reaction: This can be achieved by using a chiral auxiliary or a chiral catalyst to induce stereoselectivity.[8][9] Alternatively, resolve the racemic mixture using techniques like chiral chromatography or enzymatic resolution.
Route 3: Alkylation of Glycine Derivatives

This method involves the alkylation of a protected glycine derivative with a suitable electrophile, such as 1-bromo-2-cyclohexylethane. This approach allows for the introduction of the cyclohexylbutyl side chain onto the glycine backbone.[10][11]

Experimental Workflow: Alkylation of Glycine Derivatives

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection GlycineDerivative Protected Glycine Derivative Base Strong Base (e.g., LDA) Enolate Glycine Enolate GlycineDerivative->Enolate Deprotonation Base->Enolate AlkylHalide 1-Bromo-2-cyclohexylethane AlkylatedProduct Alkylated Glycine Derivative Enolate->AlkylatedProduct Alkylation Acid Acid AlkylHalide->AlkylatedProduct Product 2-Amino-4-cyclohexylbutanoic acid AlkylatedProduct->Product Deprotection Acid->Product

Sources

Optimization

Technical Support Center: Improving the Efficiency of Peptide Coupling with 2-Amino-4-cyclohexylbutanoic Acid

Welcome to the technical support center for optimizing peptide coupling reactions involving the sterically hindered amino acid, 2-Amino-4-cyclohexylbutanoic acid (Acb). This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing peptide coupling reactions involving the sterically hindered amino acid, 2-Amino-4-cyclohexylbutanoic acid (Acb). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of incorporating this bulky, non-natural amino acid into peptide sequences.

I. Understanding the Challenge: Steric Hindrance

The primary obstacle in coupling 2-Amino-4-cyclohexylbutanoic acid is the significant steric bulk presented by its cyclohexyl side chain. This bulk physically obstructs the approach of coupling reagents and the reacting amino group, which can lead to slower reaction rates, incomplete couplings, and lower yields.[1] Steric hindrance can also be exacerbated by the growing peptide chain on a solid support, which may fold or aggregate, further limiting reagent access.[1][2]

II. Frequently Asked Questions (FAQs)

Q1: Why is my coupling yield with 2-Amino-4-cyclohexylbutanoic acid consistently low?

A: Low coupling yields are the most common issue when working with sterically hindered amino acids like Acb.[1] Several factors can contribute to this:

  • Inefficient Coupling Reagent: Standard carbodiimide reagents like DCC and DIC are often not potent enough to overcome the steric barrier presented by Acb.[2][3]

  • Insufficient Reaction Time: The bulky nature of Acb slows down the reaction kinetics, requiring longer coupling times than for standard amino acids.[1]

  • Peptide Aggregation: As the peptide chain elongates on the solid support, it can aggregate, preventing reagents from reaching the reactive sites. This is particularly common with hydrophobic residues.[1]

Q2: How do I know if steric hindrance is the main problem in my reaction?

A: If you observe a significant drop in coupling efficiency specifically when introducing 2-Amino-4-cyclohexylbutanoic acid or other bulky residues, steric hindrance is a likely culprit. You might also see an increase in deletion sequences in your final product, indicating failed coupling steps.[1]

Q3: Can I use standard coupling reagents like DCC or EDC for Acb?

A: While DCC and EDC are widely used, they are generally less effective for sterically hindered couplings and can lead to side reactions and racemization.[4][5] More potent uronium or phosphonium salt-based reagents are highly recommended for incorporating Acb.[2][4]

Q4: What is "double coupling," and should I use it for 2-Amino-4-cyclohexylbutanoic acid?

A: Double coupling is a technique where the coupling reaction is performed twice with a fresh batch of activated amino acid and reagents. This is a common and effective strategy to drive the reaction to completion when dealing with difficult or sterically hindered couplings.[2]

III. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of 2-Amino-4-cyclohexylbutanoic acid.

Problem 1: Low Coupling Yield / Incomplete Reaction
Possible Cause Recommended Solution Scientific Rationale
Insufficient Reagent Reactivity Switch to a more potent coupling reagent. High-reactivity options include HATU, HCTU, PyAOP, or COMU .[2]These reagents form highly reactive OAt, O-6-ClBt, or Oxyma esters, which are more effective at overcoming the steric barrier of bulky amino acids.[2]
Inadequate Reaction Time Increase the coupling reaction time. For Acb, consider extending the time to 4-6 hours or even overnight.[1]Sterically hindered amino acids require more time for the reactants to orient correctly for a successful reaction.
Suboptimal Temperature Cautiously increase the reaction temperature. Microwave-assisted peptide synthesis can significantly accelerate hindered couplings.[2]Higher temperatures provide the necessary activation energy to overcome the steric hindrance. However, this must be balanced against the risk of racemization.[2]
Peptide Aggregation Use a more effective solvating solvent system. A mixture of DCM/DMF/NMP (1:1:1) can be beneficial.[2]Improved solvation helps to disrupt intermolecular hydrogen bonds that lead to aggregation, making the reactive sites more accessible.
Problem 2: Presence of Deletion Sequences in the Final Peptide
Possible Cause Recommended Solution Scientific Rationale
Failed Coupling at the Acb Position Implement a "double coupling" protocol for the Acb residue.[2]Repeating the coupling step with fresh reagents helps to ensure that all available amino groups react, minimizing the formation of deletion sequences.
Incomplete Deprotection of the Preceding Amino Acid Ensure complete Fmoc-deprotection by extending the deprotection time or using a stronger base solution if compatible with your resin and sequence.Incomplete deprotection leaves fewer available amino groups for the subsequent coupling, leading to failed incorporations.
Premature Chain Termination After the coupling step with Acb, perform a capping step using acetic anhydride and a non-nucleophilic base like DIPEA.[1]Capping acetylates any unreacted amino groups, preventing them from reacting in subsequent cycles and simplifying the purification of the desired full-length peptide.
Problem 3: Racemization of the Amino Acid
Possible Cause Recommended Solution Scientific Rationale
Use of Carbodiimides without Additives If using carbodiimides, always include an additive like HOBt or Oxyma Pure to suppress racemization.[4][6]These additives form active esters that are less prone to racemization than the O-acylisourea intermediate formed with carbodiimides alone.[7]
Excessively High Temperature If increasing the temperature, monitor for racemization. Use the lowest effective temperature.While heat can improve coupling efficiency, it can also increase the rate of racemization.
Strong Base Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA, especially if racemization is a concern.[6]Stronger bases can promote the formation of oxazolone, an intermediate that can lead to racemization.[8]

IV. Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-2-Amino-4-cyclohexylbutanoic acid using HATU

This protocol outlines a robust method for coupling Fmoc-Acb-OH using the highly efficient HATU reagent.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-2-Amino-4-cyclohexylbutanoic acid (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)[2]

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)[2]

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling and Deprotection: Swell the peptide-resin in DMF for 30 minutes. Perform the standard Fmoc-deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Pre-activation of the Amino Acid: In a separate vessel, dissolve Fmoc-Acb-OH and HATU in DMF. Add DIPEA and allow the pre-activation to proceed for 1-5 minutes.[2]

  • First Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Drain the reaction solution and wash the resin extensively with DMF (3-5 times).

  • Second Coupling (Double Coupling): Repeat steps 2 and 3 with a fresh solution of activated Fmoc-Acb-OH.

  • Final Washing: After the second coupling, wash the resin thoroughly with DMF and then Dichloromethane (DCM) to prepare for the next deprotection step or cleavage.

Workflow for Optimized Acb Coupling

G cluster_prep Preparation cluster_coupling Coupling Cycles cluster_next Next Steps Resin Swell and Deprotect Peptide-Resin Preactivate Pre-activate Fmoc-Acb-OH with HATU/DIPEA Coupling1 First Coupling (2-4 hours) Preactivate->Coupling1 Add activated amino acid Wash1 Wash with DMF Coupling1->Wash1 Coupling2 Second Coupling (2-4 hours) Wash1->Coupling2 Repeat with fresh reagents Wash2 Final Wash (DMF & DCM) Coupling2->Wash2 NextStep Proceed to Next Deprotection or Cleavage Wash2->NextStep G Start Start: Coupling 2-Amino-4-cyclohexylbutanoic acid Hindrance Is the coupling known to be difficult? Start->Hindrance Standard Use HBTU/PyBOP with extended time Hindrance->Standard No HighReactivity Select a high-reactivity reagent (HATU, HCTU, COMU) Hindrance->HighReactivity Yes DoubleCouple Is the yield still low? Standard->DoubleCouple HighReactivity->DoubleCouple Success Successful Coupling DoubleCouple->Success No Optimize Implement Double Coupling and consider temperature increase DoubleCouple->Optimize Yes Optimize->Success

Caption: Decision tree for selecting a coupling strategy for Acb.

VI. References

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5579-5585. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • Wikipedia. (2023, December 29). Peptide synthesis. [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Figshare. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • ChemRxiv. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotinu[9]ril. [Link]

  • RSC Publishing. (2018). Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation. [Link]

  • ResearchGate. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. [Link]

  • SciSpace. (2020). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. [Link]

  • AAPPTec. (2021, May 19). Carbodiimides and Additives. [Link]

  • Wikipedia. (2024, February 21). Carbodiimide. [Link]

  • YouTube. (2026, January 29). Carbodiimide Coupling: The Better Alternative for Amide Synthesis. [Link]

  • PMC. (n.d.). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. [Link]

  • Semantic Scholar. (2018). Coupling of sterically demanding peptides by b- thiolactone-mediated native chemical ligation. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • CUSABIO. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]

  • MDPI. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. [Link]

  • MDPI. (n.d.). Epimerisation in Peptide Synthesis. [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?[Link]

  • Electronic Journal of Biotechnology. (n.d.). Peptides, solid-phase synthesis and characterization. [Link]

  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]

  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aggregation in Peptides Containing 2-Amino-4-cyclohexylbutanoic Acid (hCha)

Here is a comprehensive technical support guide designed for researchers and drug development professionals dealing with the unique challenges of synthesizing and handling peptides containing 2-Amino-4-cyclohexylbutanoic...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive technical support guide designed for researchers and drug development professionals dealing with the unique challenges of synthesizing and handling peptides containing 2-Amino-4-cyclohexylbutanoic acid.

Overview: The hCha Aggregation Paradox

2-Amino-4-cyclohexylbutanoic acid (homocyclohexylalanine, hCha) is a highly hydrophobic, non-proteinogenic amino acid featuring a bulky aliphatic cyclohexyl ring. It is frequently incorporated into peptide sequences to enhance proteolytic stability, increase lipophilicity, or probe hydrophobic binding pockets in target receptors[1][2].

However, hCha acts as a potent driver of aggregation. While replacing aromatic residues (like Phenylalanine) with cyclohexyl derivatives can sometimes disrupt highly ordered amyloid fibrils by removing π-π stacking interactions[3], the extreme aliphatic hydrophobicity of the hCha side chain introduces a secondary problem: rapid, non-specific hydrophobic collapse. This collapse leads to severe β-sheet formation on-resin during Solid-Phase Peptide Synthesis (SPPS)[4] and robust hydrogelation or amorphous aggregation in aqueous solutions post-cleavage[5].

Part 1: SPPS Troubleshooting (On-Resin Aggregation)

Q: Why does the addition of hCha cause sudden synthesis failure and resin shrinkage? Causality & Mechanism: The extreme hydrophobicity of the hCha side chain drives intramolecular and intermolecular hydrophobic collapse to minimize solvent exposure. This physical collapse brings peptide backbones into close proximity, facilitating the formation of extensive intermolecular hydrogen-bonding networks (β-sheets)[4][6]. This secondary structure cross-links the growing peptide chains, causing the peptide-resin matrix to shrink and physically restricting the diffusion of incoming Fmoc-amino acids and deprotection reagents[7].

Q: My Fmoc deprotection is incomplete after coupling hCha. What is the most self-validating way to overcome this? Solution: If standard 20% piperidine in DMF fails, you must chemically disrupt the hydrogen-bonding network.

  • Solvent Optimization: Switch to solvents with a higher solvation potential for hydrophobic sequences. A "Magic Mixture" of DCM, DMF, and NMP (1:1:1 ratio) is highly effective at swelling the resin and breaking aggregates[4][7]. Alternatively, adding chaotropic salts like KSCN, NaClO4, or LiCl can break unfavorable secondary structures[6][7].

  • Deprotection Reagents: If Fmoc removal remains sluggish, switch to a stronger base like DBU (1-2% DBU in DMF)[7].

Q: How can I structurally prevent on-resin aggregation if solvent optimization fails? Solution: You must temporarily mask the hydrogen-bond donors of the peptide backbone.

  • Backbone Protection: Incorporate 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids (e.g., Fmoc-(Dmb)Gly-OH) every 5-6 residues. This physically blocks hydrogen bonding and disrupts β-sheet formation[7].

  • Pseudoproline Dipeptides: If your sequence contains Ser, Thr, or Cys near the hCha residue, couple a pseudoproline dipeptide. The oxazolidine/thiazolidine ring induces a rigid kink in the peptide backbone, preventing the linear alignment required for aggregation[7][8].

Part 2: Post-Cleavage & Solution Aggregation

Q: Post-cleavage, my hCha-containing peptide forms a cloudy suspension in aqueous buffers. How do I achieve a monomeric solution? Causality & Mechanism: In aqueous environments, the hydrophobic effect forces the non-polar cyclohexyl rings of hCha to cluster together, minimizing their contact with water. This leads to the formation of soluble oligomers or insoluble amorphous aggregates[6][9]. Solution: Dissolve the crude lyophilized peptide in a strong fluorinated solvent like Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE). These solvents act as potent hydrogen-bond donors and disrupt pre-formed β-sheets, forcing the peptide into a monomeric state[6]. Afterward, lyophilize the peptide from HFIP and reconstitute it in a buffer containing solubilizing tags, surfactants (e.g., Tween-20), or cyclodextrins to shield the hCha residues from water[6][8].

Part 3: Quantitative Data Analysis

The table below summarizes the relative hydrophobicity and aggregation propensity of hCha compared to other common hydrophobic residues, dictating the necessary synthetic interventions.

Amino AcidSide Chain StructureRelative HydrophobicityOn-Resin Aggregation PropensityRecommended Coupling Strategy
Phenylalanine (Phe) Benzyl (Aromatic)HighModerate (π-π stacking)Standard SPPS
Cyclohexylalanine (Cha) Cyclohexylmethyl (Aliphatic)Very HighHigh (Hydrophobic collapse)Extended coupling / Microwave[8]
Homocyclohexylalanine (hCha) Cyclohexylethyl (Aliphatic) Extreme Severe (β-sheet formation) Magic Mixture / Backbone Protection[4][7]
Leucine (Leu) Isobutyl (Aliphatic)ModerateLow to ModerateStandard SPPS

Part 4: Self-Validating Experimental Protocols

Protocol 1: Disaggregating hCha Peptides On-Resin Using "Magic Mixture"

This protocol utilizes solvent optimization to overcome steric hindrance and β-sheet formation during SPPS.

  • Resin Swelling: Wash the aggregated peptide-resin 3x with DMF. Swell the resin in a "Magic Mixture" consisting of DCM/DMF/NMP (1:1:1 v/v/v) for 30 minutes at room temperature[4].

  • Aggressive Deprotection: Treat the resin with 2% DBU and 20% piperidine in the Magic Mixture for 2 × 10 minutes[7].

  • Validation Check 1 (Kaiser Test): Remove a few beads and perform a Kaiser (ninhydrin) test.

    • Self-Validation: A positive test (deep blue beads) confirms successful Fmoc removal. If beads remain colorless or faint purple, repeat Step 2 with the addition of 0.1 M LiCl (chaotropic salt)[7][8].

  • Coupling: Dissolve 4 eq of the incoming Fmoc-amino acid, 4 eq of HATU, and 8 eq of DIPEA in the Magic Mixture. Add to the resin and couple for 2 hours at elevated temperature (e.g., 75°C via microwave irradiation)[7][8].

  • Validation Check 2 (Kaiser Test): Wash the resin 5x with DMF and perform a second Kaiser test.

    • Self-Validation: A negative test (colorless beads) confirms complete coupling. If the test is positive (blue), perform a capping step with acetic anhydride/pyridine to terminate unreacted chains and prevent deletion sequences.

Protocol 2: Post-Cleavage Solubilization and Monomerization

This protocol ensures the dissolution of crude hCha-peptides prior to HPLC purification or biological assays.

  • Chemical Disaggregation: Suspend the crude, cleaved hCha-peptide in 100% Hexafluoroisopropanol (HFIP) at a concentration of 1 mg/mL. Sonicate for 10 minutes until the solution is completely clear[6][7].

  • Film Formation: Aliquot the solution into microcentrifuge tubes. Evaporate the HFIP under a gentle stream of nitrogen, then lyophilize overnight to produce a thin, monomeric peptide film.

  • Reconstitution: Dissolve the peptide film in a minimal volume of neat DMSO (e.g., 5-10% of final volume) to maintain the monomeric state[6].

  • Aqueous Dilution: Slowly add the target aqueous buffer (containing 0.1% Tween-20 or equivalent surfactant) dropwise while vortexing to prevent localized precipitation[6].

  • Validation Check (DLS/SEC):

    • Self-Validation: Analyze the reconstituted sample via Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC). A single, narrow peak at the expected monomeric molecular weight confirms the absence of soluble oligomers.

Part 5: Diagnostic Workflow Visualization

AggregationTroubleshooting A Aggregation Detected (Resin Shrinkage / Poor Solubility) B Identify Phase A->B C On-Resin (SPPS) B->C During Synthesis D Post-Cleavage (Solution) B->D During Assay/Purification E Solvent Optimization (Magic Mixture, DMSO) C->E First Line F Structural Disruption (Pseudoprolines, Dmb/Hmb) C->F If Solvents Fail G Chemical Disaggregation (HFIP / TFE Treatment) D->G Break Fibrils H Buffer Optimization (Surfactants, Co-solvents) G->H Maintain Monomers

Workflow for diagnosing and resolving hCha-induced peptide aggregation.

References

  • 8 - mblintl.com

  • 7 - peptide.com

  • - sigmaaldrich.com

  • 4 - nih.gov

  • 6 - genscript.com 6.9 - frontiersin.org 7.3 - jst.go.jp 8.1 - tandfonline.com 9.2 - acs.org 10.5 - researchgate.net

Sources

Optimization

stability of Fmoc-2-Amino-4-cyclohexylbutanoic acid-OH during storage and synthesis

Welcome to the Technical Support Center for Fmoc-2-Amino-4-cyclohexylbutanoic acid-OH (Fmoc-Cha-OH) . As an unnatural amino acid featuring a bulky, hydrophobic cyclohexyl side chain, Fmoc-Cha-OH is highly valued in drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fmoc-2-Amino-4-cyclohexylbutanoic acid-OH (Fmoc-Cha-OH) . As an unnatural amino acid featuring a bulky, hydrophobic cyclohexyl side chain, Fmoc-Cha-OH is highly valued in drug development for enhancing peptide stability and binding affinity. However, its unique structural properties introduce specific challenges during storage and Solid-Phase Peptide Synthesis (SPPS).

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yield, epimer-free synthesis.

Storage & Handling Specifications

Proper storage of Fmoc-Cha-OH is critical to prevent premature Fmoc deprotection and oxidative degradation. The Fmoc protecting group is highly stable under acidic conditions but susceptible to base-catalyzed hydrolysis[1].

Table 1: Quantitative Storage Guidelines for Fmoc-Cha-OH

Physical StateStorage TemperatureShelf LifeKey Stability Considerations
Solid Powder -20°C to 4°C1–2 YearsKeep desiccated. Protect from light and atmospheric moisture to prevent slow degradation of the Fmoc group[2].
Stock Solution (in DMF/NMP)-80°CUp to 6 MonthsAliquot to avoid freeze-thaw cycles. Moisture in the solvent accelerates degradation[3].
Working Solution Room Temp< 24 HoursPrepare fresh daily. Prolonged exposure to ambient conditions leads to Fmoc cleavage[3].

Troubleshooting & FAQs

Q1: Why is my Fmoc-Cha-OH stock solution showing multiple peaks on HPLC after a week of storage?

Mechanistic Causality: This is typically caused by premature cleavage of the Fmoc protecting group. The Fmoc group is base-labile and undergoes a β-elimination reaction[]. If your solvent (e.g., DMF or NMP) contains trace amounts of secondary amines—such as dimethylamine, a common thermal degradation product of DMF—or if moisture has ingressed, it will catalyze the removal of the Fmoc group, forming dibenzofulvene and the free amino acid[5].

  • Corrective Action: Always use peptide-synthesis grade, amine-free solvents. Store solutions at -80°C in single-use aliquots and avoid repeated freeze-thaw cycles[3].

Q2: I am observing incomplete coupling when adding Fmoc-Cha-OH to my peptide chain. How can I fix this?

Mechanistic Causality: The cyclohexyl ring of Fmoc-Cha-OH introduces significant steric hindrance near the α-carbon. This physical bulk impedes the nucleophilic attack of the resin-bound amine onto the activated ester, drastically reducing the reaction rate[1].

  • Corrective Action: Standard coupling reagents like HBTU may not be sufficient. Switch to a highly reactive coupling additive like HATU, or use a DIC/OxymaPure system. Increase the coupling time from the standard 30 minutes to 60–90 minutes, and implement a double-coupling strategy.

Q3: How do I minimize racemization during the activation of Fmoc-Cha-OH?

Mechanistic Causality: During activation, the carboxylic acid is converted into an active ester. In the presence of excess base (e.g., DIPEA), the activated amino acid can cyclize into an oxazolone intermediate. The α-proton of this oxazolone is highly acidic and readily abstracted by the base, leading to racemization (epimerization) before coupling can occur[6].

  • Corrective Action: Maintain a strict stoichiometric ratio. If using HATU, use a ratio of 1:1:2 (Fmoc-Cha-OH : HATU : DIPEA). Alternatively, use the DIC/OxymaPure coupling method, which operates under essentially neutral conditions and significantly suppresses oxazolone formation.

Visualizations

SPPS_Workflow Step1 1. Fmoc Deprotection (20% Piperidine/DMF) Step2 2. DMF Wash (Remove Base) Step1->Step2 Step3 3. Activate Fmoc-Cha-OH (DIC/OxymaPure) Step2->Step3 Step4 4. Coupling Reaction (60-90 mins) Step3->Step4 Step5 5. Kaiser Test (Validation) Step4->Step5

Workflow for Fmoc-Cha-OH coupling in Solid-Phase Peptide Synthesis.

Troubleshooting_Logic Issue Issue: Low Yield or Racemization Detected Cause1 Steric Hindrance (Cyclohexyl Ring) Issue->Cause1 Cause2 Oxazolone Formation (Excess Base) Issue->Cause2 Sol1 Increase Time to 90m or Double Couple Cause1->Sol1 Sol2 Switch to HATU (High Reactivity) Cause1->Sol2 Sol3 Use DIC/OxymaPure (Neutral Conditions) Cause2->Sol3

Logical decision tree for troubleshooting Fmoc-Cha-OH coupling issues.

Validated Experimental Protocols

Protocol A: Preparation and Storage of Fmoc-Cha-OH Stock Solutions

Self-Validating Check: A properly prepared solution must be completely clear. Any turbidity or phase separation indicates moisture contamination or Fmoc cleavage[3]. Do not use cloudy solutions.

  • Equilibration: Remove the vial of solid Fmoc-Cha-OH from the -20°C freezer. Allow it to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation[2].

  • Weighing: Weigh the required amount of Fmoc-Cha-OH under an inert atmosphere (nitrogen or argon) to minimize moisture exposure.

  • Dissolution: Dissolve the powder in anhydrous, amine-free DMF to achieve the desired molarity (typically 0.2 M to 0.5 M).

  • Agitation: Vortex gently. If dissolution is slow, apply mild sonication for 1-2 minutes[3].

  • Storage: Aliquot the solution into tightly sealed, amber microcentrifuge tubes. Store at -80°C. Discard any unused portion of an aliquot after thawing; do not refreeze[3].

Protocol B: Optimized SPPS Coupling for Sterically Hindered Fmoc-Cha-OH

Self-Validating Check: Use the Kaiser (Ninhydrin) test post-coupling. A blue resin indicates incomplete coupling (free amines present), whereas a yellow/colorless resin validates a successful reaction.

  • Resin Preparation: Ensure the resin-bound peptide is fully deprotected using 20% piperidine in DMF (2 × 5 mins) and washed thoroughly with DMF (6 × 1 min)[].

  • Activation: In a separate vial, dissolve 4 equivalents (relative to resin loading) of Fmoc-Cha-OH and 4 equivalents of OxymaPure in DMF. Add 4 equivalents of N,N'-Diisopropylcarbodiimide (DIC).

  • Pre-activation: Stir the mixture for 3 minutes at room temperature to form the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 to 90 minutes (extended time due to steric bulk)[1].

  • Validation: Wash the resin with DMF (4 × 1 min). Perform a Kaiser test. If the test is positive (blue), repeat steps 2-4 for a second coupling cycle.

References

Sources

Troubleshooting

side reactions of 2-Amino-4-cyclohexylbutanoic acid in peptide synthesis

Focus Compound: 2-Amino-4-cyclohexylbutanoic acid (Homocyclohexylalanine, hCha) Welcome to the Advanced Peptide Synthesis Support Center. As drug development increasingly relies on peptidomimetics and targeted protease i...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 2-Amino-4-cyclohexylbutanoic acid (Homocyclohexylalanine, hCha)

Welcome to the Advanced Peptide Synthesis Support Center. As drug development increasingly relies on peptidomimetics and targeted protease inhibitors, the incorporation of non-canonical amino acids like 2-Amino-4-cyclohexylbutanoic acid (hCha) has become essential. hCha is frequently utilized to probe spacious hydrophobic subsites (such as the S4 pocket in Neutrophil Serine Protease 4) due to its elongated, bulky aliphatic side chain[1].

However, the unique physicochemical properties of hCha introduce specific synthetic challenges during Solid-Phase Peptide Synthesis (SPPS). This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-fidelity synthesis.

Part 1: Diagnostic Q&A and Troubleshooting

Q1: Why do I observe significant deletion sequences immediately following the incorporation of Fmoc-hCha-OH? The Causality: The hCha side chain is intensely hydrophobic. Once coupled to the growing peptide chain, the cyclohexyl moiety can drive localized hydrophobic collapse or inter-chain β -sheet formation on the solid support. This physical aggregation shields the N-terminal amine, rendering subsequent Fmoc deprotection and coupling steps kinetically unfavorable. The Solution: Disrupt the hydrogen-bonding network. Switch from standard polystyrene (PS) resins to PEG-based resins (e.g., ChemMatrix) which maintain superior swelling in hydrophobic microenvironments. Alternatively, introduce chaotropic agents (e.g., 0.1 M LiCl in DMF) during the deprotection and coupling steps immediately following hCha incorporation.

Q2: I am experiencing incomplete coupling of Fmoc-hCha-OH itself. What is the optimal activation strategy? The Causality: The bulky aliphatic nature of the hCha side chain creates significant steric hindrance at the α -carbon, drastically reducing the rate of nucleophilic attack by the resin-bound amine. Standard carbodiimide chemistry (DIC/HOBt) is often insufficiently reactive for this microenvironment. The Solution: Utilize highly reactive uronium/aminium salts such as HATU or COMU. To mitigate the risk of base-catalyzed side reactions during the extended coupling times required for bulky residues, replace standard DIPEA with a less nucleophilic, sterically hindered base like 2,4,6-trimethylpyridine (collidine)[1].

Q3: Is α -carbon epimerization (racemization) a concern with hCha, and how can I suppress it? The Causality: While hCha lacks the direct benzylic stabilization that makes phenylglycine highly prone to racemization, the extended coupling times required to overcome its steric bulk inherently increase the residence time of the activated amino acid in a basic environment. This promotes the formation of an oxazolone intermediate, leading to epimerization. The Solution: Stereochemical stability must be achieved through precise reagent selection. Employing COMU combined with TMP (2,2,6,6-tetramethylpiperidine) or collidine has been shown to reduce racemization of sterically hindered unnatural amino acids to negligible levels during Fmoc-SPPS[2].

Q4: Post-cleavage, my hCha-containing peptide exhibits poor solubility and broad HPLC peaks. How do I resolve this? The Causality: The extreme hydrophobicity of the homocyclohexyl group alters the reversed-phase partitioning dynamics. The peptide may self-associate in standard aqueous buffers (0.1% TFA in water), leading to peak broadening and apparent low recovery. The Solution: Modify your purification solvent system. Dissolve the crude peptide in 50% Acetonitrile/Water or add 10-20% Isopropanol to your mobile phase B to disrupt hydrophobic self-association during chromatography.

Part 2: Data Analytics – Activation Strategy Comparison

To guide your optimization, the following table summarizes quantitative empirical data regarding coupling strategies for hCha and similar sterically demanding unnatural amino acids.

Activation ReagentsBase (Equivalents)Avg. Coupling EfficiencyEpimerization RiskRecommended Use Case
DIC / HOBtNone< 65%LowNot recommended for hCha.
DIC / OxymaPureNone80 - 85%LowRoutine automated synthesis; requires double coupling.
HATUDIPEA (2.0 eq)> 95%ModerateStandard manual synthesis; monitor for epimers.
HATUCollidine (2.0 eq)> 98%Very LowOptimal for hCha ; balances high reactivity with stereocontrol[1].
COMUTMP (2.0 eq)> 98%NegligibleHighly aggregation-prone sequences requiring >2hr coupling[2].

Part 3: Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems . Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: Optimized Coupling of Fmoc-hCha-OH (Sterically Hindered)

This protocol utilizes HATU/Collidine to maximize electrophilicity while minimizing oxazolone-mediated epimerization[1].

Reagents Required: Fmoc-hCha-OH (3.0 eq), HATU (2.9 eq), 2,4,6-Collidine (6.0 eq), Anhydrous DMF.

  • Resin Preparation: Swell the resin (0.1 mmol scale) in DCM for 20 minutes, followed by DMF for 20 minutes. Drain thoroughly.

  • Pre-Activation: In a clean glass vial, dissolve Fmoc-hCha-OH (0.3 mmol) and HATU (0.29 mmol) in 2 mL of anhydrous DMF.

  • Base Addition: Add Collidine (0.6 mmol) to the vial. Vortex for exactly 60 seconds to initiate the formation of the active O-At ester. Observe a faint yellow color change.

  • Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature for 120 minutes.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DMF (5 x 1 min) and DCM (3 x 1 min).

  • System Validation (Checkpoint): Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines).

    • Pass: Beads remain colorless/yellow. Proceed to Fmoc deprotection.

    • Fail: Beads turn blue. Do not deprotect. Perform a second coupling using DIC/Oxyma for 60 minutes to cap unreacted sites without over-exposing to uronium salts.

Protocol B: Disruption of Post-hCha Hydrophobic Collapse

Implement this immediately after hCha is successfully coupled to prevent sequence truncation.

  • Chaotropic Deprotection: Prepare a solution of 20% Piperidine in DMF containing 0.1 M LiCl .

  • Application: Add 3 mL of the chaotropic deprotection cocktail to the resin. Agitate for 5 minutes, drain, and repeat for 15 minutes.

  • Solvent Shock Washing: To physically disrupt β -sheet formation, wash the resin using alternating solvent polarities:

    • DMF (2 x 1 min)

    • DCM (2 x 1 min)

    • Isopropanol (1 x 1 min)

    • DMF (2 x 1 min)

  • System Validation (Checkpoint): Perform a micro-cleavage. Transfer ~2 mg of resin to a microtube, treat with 50 μ L of TFA/H2O (95:5) for 30 mins. Evaporate, dissolve in 50% MeCN, and analyze via LC-MS to confirm the exact mass of the hCha-terminated fragment before continuing chain elongation.

Part 4: Workflow Visualization

G Start Fmoc-hCha-OH Coupling Step Test Kaiser / TNBS Test Start->Test Agg Check for Resin Shrinkage (Aggregation) Test->Agg Positive (Incomplete) Success Proceed to Fmoc Deprotection Test->Success Negative (Complete) Sol1 Apply Chaotropic Salts (0.1M LiCl) & Re-test Agg->Sol1 Yes Steric Check N-terminal Steric Hindrance Agg->Steric No Sol1->Test Sol2 Double Coupling with HATU/Collidine Steric->Sol2 Sol2->Test

Decision tree for troubleshooting incomplete hCha coupling and aggregation during SPPS.

References

  • Structure-Based Optimization and Characterization of Macrocyclic Zika Virus NS2B-NS3 Protease Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Design of a Selective Substrate and Activity Based Probe for Human Neutrophil Serine Protease 4 Source: PLOS One URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Comparing the Biological Activity of (R)- and (S)-2-Amino-4-cyclohexylbutanoic Acid

Introduction: The Significance of Stereochemistry in Non-Proteinogenic Amino Acids In the realm of drug discovery and molecular pharmacology, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Stereochemistry in Non-Proteinogenic Amino Acids

In the realm of drug discovery and molecular pharmacology, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a critical determinant of biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different interactions with chiral biological macromolecules such as enzymes and receptors. This guide provides a comprehensive framework for researchers to investigate and compare the biological activities of the (R)- and (S)-enantiomers of the non-proteinogenic amino acid, 2-Amino-4-cyclohexylbutanoic acid.

While specific comparative data for these particular enantiomers is not extensively available in published literature, this guide offers a series of robust experimental protocols and the scientific rationale necessary to conduct a thorough comparative analysis. The non-proteinogenic nature and the presence of a bulky cyclohexyl group suggest that these compounds may act as inhibitors of enzymes that process amino acids with large hydrophobic side chains, or as modulators of receptors that recognize such ligands.[1][2] The following sections will detail methodologies to explore these possibilities, complete with illustrative data to guide the interpretation of potential outcomes.

Hypothetical Comparative Biological Activities

The following tables summarize hypothetical quantitative data to illustrate the potential differences in biological activity between the (S)- and (R)-enantiomers of 2-Amino-4-cyclohexylbutanoic acid. It is crucial to note that this data is for illustrative purposes only and is intended to model the types of results that could be obtained from the experimental protocols detailed below.

Table 1: Hypothetical Enzyme Inhibition Data (IC50 in µM)

Enzyme Target(S)-2-Amino-4-cyclohexylbutanoic acid(R)-2-Amino-4-cyclohexylbutanoic acid
Leucine Aminopeptidase15250
Aromatic Amino Acid Decarboxylase> 500> 500
Chymotrypsin80950

IC50 (half-maximal inhibitory concentration) values represent the concentration of a compound required for 50% inhibition of enzyme activity. Lower IC50 values indicate higher potency.

Table 2: Hypothetical Receptor Binding Affinity Data (Ki in µM)

Receptor Target(S)-2-Amino-4-cyclohexylbutanoic acid(R)-2-Amino-4-cyclohexylbutanoic acid
G-Protein Coupled Receptor X25450
Ion Channel Y> 1000> 1000

Ki (inhibition constant) is an indication of the binding affinity of a compound to a receptor. A smaller Ki value indicates a higher binding affinity.

Table 3: Hypothetical Cytotoxicity Data (CC50 in µM)

Cell Line(S)-2-Amino-4-cyclohexylbutanoic acid(R)-2-Amino-4-cyclohexylbutanoic acid
HEK293 (Human Embryonic Kidney)> 1000> 1000
HepG2 (Human Liver Cancer)850> 1000

CC50 (half-maximal cytotoxic concentration) values represent the concentration of a compound that causes the death of 50% of cells. Higher CC50 values indicate lower cytotoxicity.

Experimental Protocols

The following protocols are designed to provide a robust comparison of the biological activities of the (R)- and (S)-enantiomers.

Enzyme Inhibition Assay: A Fluorometric Approach

Objective: To determine the inhibitory potential and stereoselectivity of the enantiomers against a model enzyme, Leucine Aminopeptidase.

Causality Behind Experimental Choices: Leucine aminopeptidases are chosen as a model system because they process amino acids with bulky, hydrophobic side chains, making the cyclohexyl moiety of the test compounds a relevant structural feature to probe the enzyme's active site. A fluorometric assay provides high sensitivity and a continuous readout of enzyme activity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Leucine Aminopeptidase (from a commercial source) in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of the fluorogenic substrate, L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC), in DMSO.

    • Prepare stock solutions of (R)- and (S)-2-Amino-4-cyclohexylbutanoic acid in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add assay buffer to each well.

    • Add varying concentrations of the (R)- and (S)-enantiomers to the respective wells. Include a control with no inhibitor.

    • Add the Leucine Aminopeptidase solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the L-Leu-AMC substrate to all wells.

    • Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: 365 nm, Emission: 445 nm) over time.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the fluorescence versus time plots.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 values for each enantiomer by fitting the data to a dose-response curve.

Receptor Binding Assay: A Competitive Radioligand Binding Approach

Objective: To assess the binding affinity and stereoselectivity of the enantiomers for a target receptor, for which a known radiolabeled ligand is available.

Causality Behind Experimental Choices: A competitive radioligand binding assay is a gold-standard method to determine the affinity of an unlabeled compound for a receptor. This method directly measures the displacement of a high-affinity radioligand, providing a quantitative measure of the test compound's binding affinity (Ki).

Protocol:

  • Reagent and Membrane Preparation:

    • Prepare cell membranes expressing the target receptor of interest (e.g., from a cell line overexpressing the receptor).

    • Select a suitable radioligand with high affinity and specificity for the target receptor (e.g., [³H]-ligand).

    • Prepare a binding buffer specific to the receptor being studied.

    • Prepare serial dilutions of the (R)- and (S)-enantiomers in the binding buffer.

  • Assay Procedure:

    • In a 96-well filter plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the (R)- and (S)-enantiomers.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

    • Incubate the plate at an appropriate temperature for a sufficient time to reach binding equilibrium.

    • Rapidly filter the contents of the plate through a vacuum manifold and wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

  • Data Analysis:

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 values for each enantiomer and calculate the Ki values using the Cheng-Prusoff equation.

Cell Viability Assay: An MTT-Based Approach

Objective: To evaluate the potential cytotoxicity of the enantiomers on a representative human cell line.

Causality Behind Experimental Choices: The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability. It is a robust and high-throughput method to identify any potential off-target cytotoxic effects of the compounds.

Protocol:

  • Cell Culture and Seeding:

    • Culture a human cell line (e.g., HEK293) in appropriate growth medium.

    • Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the (R)- and (S)-enantiomers in cell culture medium.

    • Replace the medium in the cell plate with the medium containing the different concentrations of the enantiomers. Include a vehicle control.

    • Incubate the cells for a specified period (e.g., 24 or 48 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the CC50 value for each enantiomer.

Visualizing the Workflow and Potential Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a hypothetical signaling pathway that could be modulated by one of the enantiomers.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis S_Enantiomer (S)-Enantiomer Enzyme_Assay Enzyme Inhibition Assay S_Enantiomer->Enzyme_Assay Receptor_Assay Receptor Binding Assay S_Enantiomer->Receptor_Assay Cyto_Assay Cytotoxicity Assay S_Enantiomer->Cyto_Assay R_Enantiomer (R)-Enantiomer R_Enantiomer->Enzyme_Assay R_Enantiomer->Receptor_Assay R_Enantiomer->Cyto_Assay IC50_calc IC50 Determination Enzyme_Assay->IC50_calc Ki_calc Ki Calculation Receptor_Assay->Ki_calc CC50_calc CC50 Determination Cyto_Assay->CC50_calc Comparison Comparison IC50_calc->Comparison Comparative Analysis Ki_calc->Comparison Comparative Analysis CC50_calc->Comparison Comparative Analysis

Caption: A comprehensive workflow for the comparative biological evaluation of (R)- and (S)-2-Amino-4-cyclohexylbutanoic acid.

Signaling_Pathway S_Enantiomer (S)-Enantiomer Receptor Target Receptor (e.g., GPCR) S_Enantiomer->Receptor Binds and Activates G_Protein G-Protein Receptor->G_Protein Activates No_Binding No Significant Binding Receptor->No_Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers R_Enantiomer (R)-Enantiomer R_Enantiomer->Receptor

Caption: A hypothetical signaling pathway illustrating the stereoselective activation of a receptor by the (S)-enantiomer.

Conclusion and Future Directions

The provided framework offers a systematic approach to characterizing and comparing the biological activities of (R)- and (S)-2-Amino-4-cyclohexylbutanoic acid. By employing these well-established in vitro assays, researchers can elucidate potential differences in their potency, selectivity, and safety profiles. Should significant and stereoselective activity be identified, further investigations, including in vivo studies in relevant animal models, would be warranted to explore their therapeutic potential. The insights gained from such studies would not only be valuable for understanding the structure-activity relationships of this particular pair of enantiomers but could also guide the design of novel therapeutic agents based on the 2-amino-4-cyclohexylbutanoic acid scaffold.

References

  • Liang, G., et al. (2013). The impact of non-proteinogenic amino acids on peptide therapeutics. Future Medicinal Chemistry, 5(9), 1033-1050. [Link]

  • Fichtner, M., et al. (2021). Non-proteinogenic amino acids: an unexploited resource for the design of novel peptide-based drugs. Amino Acids, 53(1), 1-27. [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249. [Link]

Sources

Comparative

comparative study of 2-Amino-4-cyclohexylbutanoic acid and leucine in bioactive peptides

Title: Comparative Guide: 2-Amino-4-cyclohexylbutanoic Acid (hCha) vs. Leucine in Bioactive Peptides Introduction The evolution of peptide therapeutics relies heavily on overcoming the inherent limitations of canonical a...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: 2-Amino-4-cyclohexylbutanoic Acid (hCha) vs. Leucine in Bioactive Peptides

Introduction The evolution of peptide therapeutics relies heavily on overcoming the inherent limitations of canonical amino acids, namely rapid proteolytic clearance and poor membrane permeability [1]. As a Senior Application Scientist, I frequently guide drug development teams through the strategic substitution of natural aliphatic residues with non-canonical variants. One of the most impactful substitutions in modern peptidomimetics is the replacement of Leucine (Leu) with 2-Amino-4-cyclohexylbutanoic acid, commonly known as Homocyclohexylalanine (hCha) [2].

While Leucine is a crucial building block for natural protein synthesis and a potent activator of anabolic pathways like mTORC1 [3], its susceptibility to endogenous proteases limits its utility in systemic therapeutics. Conversely, hCha introduces a bulky, highly lipophilic cyclohexyl ring that fundamentally alters the peptide's pharmacokinetic and pharmacodynamic profile[4]. This guide objectively compares these two amino acids, detailing their physicochemical properties, mechanistic impacts, and the specific experimental workflows required to harness them effectively.

Physicochemical & Structural Profiling

To understand the functional divergence between Leu and hCha, we must first analyze their structural metrics. The addition of the cyclohexyl ring in hCha significantly increases the side-chain volume and lipophilicity compared to the isobutyl group of Leucine.

PropertyLeucine (Leu)2-Amino-4-cyclohexylbutanoic Acid (hCha)
Side Chain Structure Isobutyl (-CH₂-CH(CH₃)₂)Homo-cyclohexylmethyl (-CH₂-CH₂-C₆H₁₁)
Molecular Weight 131.17 g/mol 185.26 g/mol [7]
Lipophilicity (ΔCLogP) Baseline (Aliphatic)High (+1.2 to +1.8 relative to Leu) [5]
Protease Recognition High (Targeted by pepsin, aminopeptidases)Very Low (Steric clash prevents active site entry)
Primary Application Native sequence synthesis, mTORC1 activationHit-to-lead optimization, oral bioavailability enhancement

Mechanistic Insights: The Causality of Substitution

1. Hydrophobic Pocket Binding and Receptor Affinity Leucine drives the hydrophobic collapse of peptides, stabilizing α-helices and facilitating moderate-affinity interactions with target receptors. However, many therapeutic targets, such as the S-pockets of HIV-1 protease or the lipid II binding interface of antimicrobial peptides, feature deep, expansive hydrophobic clefts. The extended aliphatic linker and bulky cyclohexyl ring of hCha provide superior shape complementarity (van der Waals packing) within these deep pockets. For instance, substituting Leucine with cyclohexylalanine derivatives in macrocyclic HIV-1 protease inhibitors [4] and clovibactin analogues [5] drastically increased target affinity and antimicrobial potency.

2. Proteolytic Shielding and Pharmacokinetics Endogenous proteases have evolved to efficiently cleave peptide bonds adjacent to canonical residues. Leucine is rapidly recognized by enzymes like leucine aminopeptidase. By substituting Leu with hCha, the resulting steric bulk of the cyclohexyl group physically prevents the peptide backbone from properly orienting within the protease's S1/S1' active site pockets [6]. This steric clash is the primary causal mechanism behind the exponentially extended plasma half-lives observed in hCha-modified peptidomimetics.

Mechanism Leu Leucine (Leu) Isobutyl Group Protease Protease Recognition Leu->Protease Pocket Hydrophobic Pocket Binding Leu->Pocket hCha Homocyclohexylalanine (hCha) Cyclohexyl Group hCha->Protease hCha->Pocket Degradation Rapid Degradation (Short Half-life) Protease->Degradation Canonical Fit Stability Protease Resistance (Extended Half-life) Protease->Stability Steric Clash Moderate Moderate Affinity (Loose Fit) Pocket->Moderate Suboptimal VDW High Enhanced Affinity (Deep Pocket Fill) Pocket->High Optimal VDW

Mechanistic divergence between Leu and hCha in protease recognition and hydrophobic pocket binding.

Self-Validating Experimental Protocols

To objectively evaluate the performance of hCha versus Leu, we employ a two-phase experimental workflow: optimized Solid-Phase Peptide Synthesis (SPPS) followed by a rigorous LC-MS/MS stability assay.

Protocol 1: Optimized Solid-Phase Peptide Synthesis (SPPS) Rationale: The extended side chain of hCha introduces mild steric hindrance during the acylation step. While standard DIC/Oxyma coupling is sufficient for Leucine, hCha requires highly reactive uronium salts (HATU) and extended coupling times to prevent deletion sequences and ensure a self-validating, high-yield synthesis.

  • Resin Preparation: Swell Fmoc-Rink Amide resin (0.5 mmol/g loading) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.

  • Canonical Coupling (Leucine): Add 4 eq Fmoc-Leu-OH, 4 eq DIC, and 4 eq Oxyma Pure in DMF. Agitate at room temperature for 45 minutes.

  • Non-Canonical Coupling (hCha): Add 4 eq Fmoc-hCha-OH, 4 eq HATU, and 8 eq DIPEA in DMF. Agitate for 90 minutes. Self-Validation Step: Perform a Kaiser test; if free amines persist (blue beads), perform a secondary coupling before proceeding.

  • Cleavage: Cleave the peptide from the resin using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate the crude peptide in ice-cold diethyl ether and lyophilize.

Protocol 2: LC-MS/MS Plasma Stability Assay Rationale: To quantify the pharmacokinetic advantage of hCha, we must measure the degradation kinetics in a biologically relevant matrix. This protocol uses an internal standard to self-validate extraction efficiency and instrument response.

  • Incubation: Prepare 100 µM stock solutions of the Leu-peptide and hCha-peptide in PBS (pH 7.4). Mix 50 µL of each peptide stock with 50 µL of 50% pooled human serum. Incubate at 37°C.

  • Quenching: At predetermined intervals (0, 1, 2, 4, 8, and 24 hours), extract 15 µL aliquots and immediately quench in 100 µL of ice-cold acetonitrile containing 1% TFA and 1 µM of an isotopically labeled internal standard.

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet serum proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Plot the natural log of the remaining peak area ratio against time. Calculate the half-life ( t1/2​ ) using a first-order decay model.

SPPS_Workflow Start Fmoc-SPPS Resin Preparation Coupling Amino Acid Coupling Cycle Start->Coupling Split Residue Selection Coupling->Split Leu Fmoc-Leu-OH Standard Kinetics (DIC/Oxyma, 45 min) Split->Leu Canonical hCha Fmoc-hCha-OH Extended Kinetics (HATU/DIPEA, 90 min) Split->hCha Non-Canonical Cleavage TFA Cleavage & Global Deprotection Leu->Cleavage hCha->Cleavage Assay LC-MS/MS Stability Assay Cleavage->Assay

Step-by-step SPPS workflow highlighting divergent coupling requirements for hCha versus Leucine.

Conclusion

The substitution of Leucine with 2-Amino-4-cyclohexylbutanoic acid (hCha) is a highly effective strategy for optimizing peptide therapeutics. While Leucine is indispensable for native biological signaling, its rapid degradation limits its clinical viability. By introducing the bulky, lipophilic cyclohexyl group of hCha, researchers can simultaneously enhance target receptor affinity through optimized hydrophobic packing and drastically extend plasma half-life via proteolytic shielding. When supported by rigorous, self-validating synthetic and analytical protocols, hCha serves as a powerful tool in the modern drug developer's arsenal.

Validation

in vitro and in vivo stability of peptides containing 2-Amino-4-cyclohexylbutanoic acid

Engineering Proteolytic Resilience: In Vitro and In Vivo Stability of Peptides Containing 2-Amino-4-cyclohexylbutanoic Acid As a Senior Application Scientist navigating the translational gap between peptide discovery and...

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Author: BenchChem Technical Support Team. Date: March 2026

Engineering Proteolytic Resilience: In Vitro and In Vivo Stability of Peptides Containing 2-Amino-4-cyclohexylbutanoic Acid

As a Senior Application Scientist navigating the translational gap between peptide discovery and clinical application, I frequently encounter a universal bottleneck: the inherent susceptibility of canonical peptide sequences to rapid proteolytic degradation and poor oral bioavailability. To overcome this, the strategic incorporation of non-canonical amino acids (ncAAs) has become a cornerstone of modern peptidomimetic design.

Among the most effective structural modifications is the integration of 2-Amino-4-cyclohexylbutanoic acid (homocyclohexylalanine, hCha) and its close structural relative, cyclohexylalanine (Cha) . This guide provides an objective, data-driven comparison of how hCha/Cha incorporation dictates the in vitro and in vivo stability of peptide therapeutics, supported by field-proven experimental protocols.

The Mechanistic Advantage: Steric Evasion of Proteolysis

Canonical proteases—such as Neprilysin (NEP), Angiotensin-Converting Enzyme 2 (ACE2), and various endosomal cathepsins—have evolved to recognize planar aromatic rings (e.g., Phenylalanine, Tyrosine) or linear aliphatic chains (e.g., Leucine, Isoleucine) within their S1/S2 active site pockets.

By substituting these native residues with hCha or Cha, we introduce a bulky, non-planar, aliphatic cyclohexyl ring. This structural shift creates profound steric hindrance. The enzyme's catalytic pocket cannot properly accommodate the three-dimensional bulk of the cyclohexyl group, effectively short-circuiting the cleavage mechanism. Crucially, because the cyclohexyl ring maintains high lipophilicity, it often preserves or even enhances the peptide's binding affinity to its target receptor[1].

Pathway A Native Peptide (Aromatic/Linear Aliphatic) B Protease S1/S2 Pocket (e.g., NEP, Cathepsin) A->B Lock & Key Fit C Rapid Proteolysis (t1/2 < 15 min) B->C Cleavage D hCha-Modified Peptide (Bulky Cyclohexyl Ring) E Steric Clash / Altered Binding Angle D->E Pocket Mismatch F Proteolytic Evasion (Extended t1/2) E->F Stability

Diagram 1: Structural basis of proteolytic evasion via hCha/Cha steric hindrance.

Quantitative Performance Comparison

The empirical data supporting hCha/Cha substitution is robust across multiple therapeutic indications. For example, in the development of macrocyclic HIV-1 protease inhibitors, the introduction of L-homocyclohexylalanine significantly improved stability against hepatic metabolism, enabling oral bioavailability[2]. Similarly, apelin analogues modified with cyclohexylalanine demonstrated a 40-fold increase in plasma half-life by resisting NEP and ACE2 degradation[3]. In mitochondrial targeting, Cha-modified amphipathic peptides showed enhanced selective binding to cardiolipin, rescuing kidney function in vivo at highly potent, low doses[4].

Table 1: In Vitro and In Vivo Stability Benchmarks

Therapeutic ClassModification StrategyPrimary Degradation PathwayNative t½hCha/Cha Modified t½Fold Improvement
Apelin-13 Analogues L-Cha, L-hArgHuman Plasma (NEP/ACE2)~5 min>200 min~40x
HIV-1 Macrocyclic Inhibitor L-hCha, αMeProHuman Liver S9 Fraction<15 min>120 min>8x
HLA-DR4 Ligands hCha substitutionEndosomal CathepsinsRapidHighly ResistantN/A

Table 2: Pharmacological Impact of hCha/Cha Incorporation

Target SystemNative Ligand AffinityModified Ligand AffinityIn Vivo Efficacy Outcome
Apelin Receptor (APJ) High (pEC50 ~9.0)Maintained (pEC50 ~8.8)Prolonged blood pressure reduction
HIV-1 Protease Poor cellular activityLow nanomolar (IC50)High oral bioavailability & viral inhibition
Cardiolipin (Mitochondria) Weak (low micromolar)Strong (low nanomolar)Rescued kidney function at 1 mg/kg

Self-Validating Experimental Protocols

To objectively evaluate the stability of hCha-containing peptides, workflows must be rigorously controlled. Below are the gold-standard protocols utilized in our laboratories.

Protocol A: Self-Validating In Vitro Human Liver S9 Stability Assay

Causality: We utilize the S9 fraction rather than isolated microsomes because S9 contains both cytosolic and microsomal enzymes. This provides a comprehensive metabolic profile (CYPs, esterases, and soluble peptidases) which is critical for assessing peptide stability[5].

  • Matrix Preparation: Thaw human liver S9 fraction on ice. Prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl2.

  • Control Integration: Prepare three parallel reaction arms:

    • Test Article: hCha-modified peptide (1 μM).

    • Negative Control: Native unmodified peptide (1 μM).

    • Positive Control: Verapamil (1 μM) to verify CYP/metabolic competence.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Quenching: At intervals (0, 15, 30, 60, 120 mins), extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS (MRM mode).

Self-Validation Checkpoint: The assay is only considered valid if the native peptide exhibits >80% degradation within 30 minutes, and Verapamil demonstrates its established intrinsic clearance rate. This prevents false-positive stability readings for the hCha-modified candidates.

Protocol B: In Vivo Pharmacokinetic (PK) Profiling

Causality: To prove that in vitro stability translates to systemic exposure, dual-arm (IV and PO) PK profiling is required. The increased lipophilicity of the cyclohexyl ring often enhances transcellular permeation, making absolute bioavailability (%F) the ultimate metric of success.

PK_Workflow Dose 1. Administration IV (1 mg/kg) / PO (10 mg/kg) Sample 2. Serial Sampling (0.25, 0.5, 1, 2, 4, 8, 24h) Dose->Sample Extract 3. Plasma Extraction (Protein Precipitation) Sample->Extract Analyze 4. LC-MS/MS MRM (Quantification) Extract->Analyze Model 5. PK Modeling (Clearance, t1/2, %F) Analyze->Model

Diagram 2: Standardized workflow for in vivo pharmacokinetic validation.

  • Dosing Strategy: Administer the hCha-peptide to SD rats via Intravenous (IV) tail vein injection (1 mg/kg) and Per Os (PO) oral gavage (10 mg/kg).

  • Serial Sampling: Collect 200 μL blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Bioanalytical Processing: Centrifuge blood to isolate plasma. Precipitate proteins using 3 volumes of methanol.

  • PK Modeling: Calculate Area Under the Curve (AUC), Clearance (Cl), and half-life (t1/2) using non-compartmental analysis.

Self-Validation Checkpoint: Absolute oral bioavailability (%F) is only mathematically valid if the dose-normalized PO AUC is compared against a linear, well-characterized IV PK elimination profile.

Conclusion

The data unequivocally demonstrates that substituting canonical aromatic or linear aliphatic amino acids with 2-Amino-4-cyclohexylbutanoic acid (hCha) or cyclohexylalanine (Cha) is a highly effective strategy for peptide optimization. By leveraging steric mismatch within protease active sites, hCha modifications routinely deliver order-of-magnitude improvements in in vitro half-life and in vivo exposure, effectively transforming fragile native sequences into viable, orally bioavailable drug candidates.

References

  • Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - PMC.
  • Highly Potent and Oral Macrocyclic Peptides as a HIV-1 Protease Inhibitor: mRNA Display-Derived Hit-to-Lead Optimization - PMC.
  • Peptide and Peptide Mimetic Inhibitors of Antigen Presentation by HLA-DR Class II MHC Molecules. Design, Structure−Activity Relationships, and X-ray Crystal Structures. Journal of Medicinal Chemistry (ACS).
  • Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PMC.
  • In This Issue, Volume 13, Issue 10 - PMC.

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Route proposals generated from BenchChem retrosynthesis models.

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